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  • Product: (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester
  • CAS: 880160-62-3

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Structural Elucidaion of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester

Abstract This technical guide provides a comprehensive, in-depth methodology for the complete structure elucidation of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester. This document is intended for researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structure elucidation of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It outlines a systematic approach employing a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a simple listing of procedures, this guide delves into the causal reasoning behind experimental choices, ensuring a self-validating and robust analytical workflow. Each section provides detailed, step-by-step protocols, expected data, and interpretive guidance, grounded in established scientific principles.

Introduction: The Imperative for Rigorous Structure Verification

In the realm of medicinal chemistry and drug development, the unambiguous determination of a molecule's structure is a foundational prerequisite for any further investigation. The precise arrangement of atoms in three-dimensional space dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. The subject of this guide, (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester (CAS Number: 880160-62-3), is a novel organic entity with potential applications in medicinal chemistry, leveraging the functionalities of a terminal alkyne for "click" chemistry, a carbamate linker, and a substituted aromatic ring.[1][2][3]

This guide will not only present the "how" but, more critically, the "why" behind a multi-pronged analytical strategy. By integrating data from orthogonal techniques, we build a self-validating system where each piece of evidence corroborates the others, leading to an unassailable structural assignment.

Logical Workflow for Structure Elucidation:

Caption: A logical workflow for the unambiguous structure elucidation of a novel organic compound.

Foundational Analysis: Mass Spectrometry and Molecular Formula Determination

The first step in characterizing any new compound is to determine its molecular weight and, ideally, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

2.1. Theoretical Molecular Weight and Isotopic Distribution

The proposed structure of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester has the molecular formula C12H13NO2. The expected monoisotopic mass and the relative abundance of the M+1 peak due to the natural abundance of ¹³C (approximately 1.1% per carbon atom) can be calculated.[4]

ParameterExpected Value
Molecular FormulaC12H13NO2
Monoisotopic Mass203.0946 u
M+1 Peak Abundance (relative to M+)~13.2% (12 x 1.1%)

2.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A detailed protocol for acquiring high-resolution mass spectra is as follows:

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode is typically preferred for carbamates to observe the protonated molecule [M+H]⁺.[5]

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of <5 ppm.

2.3. Expected Fragmentation Pattern

While HRMS provides the molecular formula, low-energy collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can offer valuable structural insights. Carbamates are known to exhibit characteristic fragmentation patterns.[5] For N-methyl carbamates, a neutral loss of methyl isocyanate (CH₃NCO, 57 Da) is a common and diagnostic fragmentation pathway in positive ion mode.[6] Another potential fragmentation is the loss of the carbamic acid methyl ester group.

Predicted Major Fragments for [C12H13NO2+H]⁺ (m/z 204.1021):

m/z (Predicted)Lost FragmentFragment Structure
147.0524CH₃NCO[4-ethynylbenzyl]⁺
115.0548CH₃OC(O)NCH₃[4-ethynylphenyl]⁺

The observation of these fragments would provide strong evidence for the presence of the carbamate and benzyl moieties.

Functional Group Identification: Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7][8] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".[9]

3.1. Predicted IR Absorption Bands

Based on the structure of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester, we can predict the key absorption bands.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Terminal Alkyne≡C-H stretch~3300Strong, sharp[10]
Terminal AlkyneC≡C stretch~2100Weak to medium[7]
Aromatic Ring=C-H stretch3100-3000Medium[11][12]
Aromatic RingC=C stretch1600-1450Medium (multiple bands)[13]
Carbamate (Ester)C=O stretch~1700Strong, sharp[9]
Carbamate (Ester)C-O stretch1300-1200Strong
AlkylC-H stretch3000-2850Medium[14]

3.2. Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the purified compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Utilize a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan to subtract the absorbance of atmospheric CO₂ and water.

The presence of strong, sharp peaks around 3300 cm⁻¹ (≡C-H) and 1700 cm⁻¹ (C=O) would be highly indicative of the terminal alkyne and carbamate functionalities, respectively.[9][10]

The Cornerstone of Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution.[15][16] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous structure elucidation.[17][18]

4.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Predicted Chemical Shifts and Multiplicities (in CDCl₃):

Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (ortho to CH₂)~7.4Doublet2HAromatic protons deshielded by the ring current and adjacent to the ethynyl group.
Ar-H (ortho to C≡CH)~7.2Doublet2HAromatic protons adjacent to the benzylic methylene group.
-CH₂-~4.4Singlet2HBenzylic protons adjacent to the nitrogen of the carbamate.
-OCH₃~3.7Singlet3HMethyl ester protons.
≡C-H ~3.1Singlet1HAcetylenic proton, typically appears in this region.[10][19]
N-CH₃~2.9Singlet3HN-methyl protons, can show two rotameric signals due to restricted rotation around the C-N amide bond.

4.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted Chemical Shifts (in CDCl₃):

Carbon(s)Chemical Shift (δ, ppm)Rationale
C=O~156Carbamate carbonyl carbon.
Ar-C -CH₂~138Quaternary aromatic carbon attached to the methylene group.
Ar-C H~132Aromatic methine carbons.
Ar-C H~128Aromatic methine carbons.
Ar-C -C≡CH~122Quaternary aromatic carbon attached to the alkyne.
C ≡CH~83sp-hybridized carbon of the alkyne.
C≡C H~78sp-hybridized carbon of the alkyne.
-C H₂-~53Benzylic carbon.
-OC H₃~52Methyl ester carbon.
N-C H₃~35N-methyl carbon.

4.3. Experimental Protocols: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[16][20]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • Integrate all peaks and accurately determine chemical shifts and coupling constants.[21]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.[22][23]

  • 2D NMR Acquisition (for connectivity):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (e.g., within the aromatic ring).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[17]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular framework.[17][24]

4.4. Assembling the Structure with 2D NMR

The final piece of the puzzle comes from integrating the 2D NMR data.

Key Expected HMBC Correlations:

  • The benzylic protons (-CH₂-) should show correlations to the aromatic carbons and the carbonyl carbon (C=O).

  • The N-methyl protons should show a correlation to the carbonyl carbon.

  • The aromatic protons should show correlations to neighboring aromatic carbons and the benzylic and alkyne-substituted quaternary carbons.

  • The acetylenic proton should show correlations to the sp-hybridized carbons of the alkyne and the attached aromatic carbon.

Visualizing NMR Connectivity:

Caption: Key expected HMBC correlations for assembling the molecular backbone.

Conclusion: A Unified and Self-Validating Approach

The structure elucidation of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The high-resolution mass spectrum establishes the molecular formula. Infrared spectroscopy confirms the presence of the key functional groups: the terminal alkyne, the aromatic ring, and the carbamate. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive connectivity of the atomic framework. Each piece of data validates the others, leading to a confident and unambiguous structural assignment. This rigorous, multi-technique approach is essential for ensuring the scientific integrity of any subsequent research and development involving this compound.

References

  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Altern
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]

  • A framework for automated structure elucidation from routine NMR spectra. (2021). RSC Publishing. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026). PMC - NIH. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoOptics. [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). PMC. [Link]

  • Interpreting Infrared Spectra. (2023). Organic Chemistry | OpenStax. [Link]

  • How to Find Functional Groups in the IR Spectrum. (2016). Dummies.com. [Link]

  • NMR Spectroscopy. (n.d.). MSU chemistry. [Link]

  • IR Spectroscopy Tutorial: How to analyze IR spectra. (n.d.). University of Colorado Boulder. [Link]

  • Mass Spectrometry - Interpretation. (n.d.). UArizona Department of Chemistry and Biochemistry. [Link]

  • How to Read Mass Spectrometer Graph: A Beginner's Guide. (2025). AZoOptics. [Link]

  • Mass spectrometry and a guide to interpreting mass spectra. (2015). Compound Interest. [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Wiley. [Link]

  • Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts. [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

  • Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). OpenStax. [Link]

  • How to Interpret Mass Spectra | Molecular Ion, Base Peak and Fragments. (2026). YouTube. [Link]

  • Alkynes. (n.d.). OpenOChem Learn. [Link]

  • Product ion spectrum and probable fragmentation routes of Carbofuran-3-hydroxy. (n.d.). ResearchGate. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect. [Link]

  • 13-C NMR Protocol for beginners AV-400. (n.d.). University of Rochester. [Link]

  • NMR Guidelines for ACS Journals. (n.d.). ACS Publications. [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. (n.d.). PMC. [Link]

  • (4-ethynyl-benzyl) methyl carbamic acid methyl ester — Chemical Substance Information. (n.d.). ChemSafetyPRO. [Link]

  • 880160-62-3 (4-ETHYNYL-BENZYL)-METHYL-CARBAMIC ACID METHYLESTER. (n.d.). ChemBK. [Link]

  • (4-ethynyl-benzyl)-methyl-carbamic acid methyl ester|880160-62-3. (n.d.). ChemDB. [Link]

Sources

Exploratory

Comprehensive Technical Guide on (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester (CAS 880160-62-3)

Executive Summary & Chemical Identity (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester (CAS 880160-62-3) is a highly specialized, bifunctional organic building block predominantly utilized in advanced pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester (CAS 880160-62-3) is a highly specialized, bifunctional organic building block predominantly utilized in advanced pharmaceutical synthesis and bioconjugation. Structurally, it features a terminal alkyne moiety perfectly suited for transition-metal-catalyzed cross-couplings (e.g., Sonogashira) and click chemistry (CuAAC)[1]. On the opposite end of the molecule, a benzylic secondary amine is robustly protected as a methyl carbamate.

This specific structural arrangement makes CAS 880160-62-3 an indispensable intermediate in the total synthesis of Rucaparib (Rubraca®), an FDA-approved poly(ADP-ribose) polymerase (PARP-1/2) inhibitor used in the treatment of BRCA-mutated ovarian and prostate cancers[2],[3].

Table 1: Physicochemical & Structural Properties

PropertyValue / Description
Chemical Name (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester
Synonyms N-Methyl-N-methoxycarbonyl 4-ethynylbenzylamine; methyl (4-ethynylbenzyl)(methyl)carbamate
CAS Number 880160-62-3
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
InChIKey ZPXNMCNMXGAPTJ-UHFFFAOYSA-N
XLogP3 (Predicted) 1.9
Topological Polar Surface Area 29.5 Ų
Purity Standard ≥ 98% (HPLC/NMR)

Data sourced from PubChemLite and commercial chemical databases,[4].

Structural Mechanistic Insights: The Rationale Behind the Molecule

The design of CAS 880160-62-3 is an exercise in precise synthetic logic, balancing reactivity with stability during complex multi-step syntheses[5].

  • The Terminal Alkyne (-C≡CH): The para-ethynyl group acts as the primary reactive site for carbon-carbon bond formation. In the context of Rucaparib, the alkyne undergoes a Sonogashira cross-coupling with an aryl halide to form a diarylacetylene intermediate[3]. The linear geometry of the alkyne is critical for establishing the correct spatial orientation required for subsequent cyclization into the 3,4-fused tricyclic indole core[2].

  • The Methyl Carbamate Protecting Group: Why utilize a methyl carbamate instead of a standard Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group? The synthesis of complex indoles often requires harsh conditions, such as high-temperature cascade carbopalladation (e.g., 110 °C in DMF)[2]. Boc groups are thermally labile and can prematurely deprotect under these conditions, leading to catalyst poisoning or unwanted N-arylation. The methyl carbamate provides superior thermal and chemical stability, ensuring the benzylic amine remains inert until the final, deliberate deprotection step[6].

Core Application: Total Synthesis of Rucaparib

The most prominent industrial application of CAS 880160-62-3 is its role as the fundamental building block for Rucaparib[5]. The synthesis relies on a cascade carbopalladation and C–H amination methodology to construct the complex azepino[5,4,3-cd]indole framework[2].

Rucaparib_Synthesis A Aryl Halide Precursor C Sonogashira Cross-Coupling [Pd-Catalyzed] A->C B CAS 880160-62-3 (Terminal Alkyne) B->C D Coupled Alkyne Intermediate C->D E Indole Cyclization (Cascade Carbopalladation) D->E F Tricyclic Indole Core (Protected) E->F G Carbamate Deprotection (TFA / Anisole) F->G H Rucaparib (Active API) G->H

Fig 1: Stepwise synthetic pathway of Rucaparib utilizing CAS 880160-62-3 via Sonogashira coupling.

Experimental Protocols

The following protocols represent self-validating, optimized systems for utilizing CAS 880160-62-3 in the synthesis of the Rucaparib precursor and its subsequent deprotection[2],[6].

Protocol 1: Sonogashira Cross-Coupling

This step couples CAS 880160-62-3 with an ortho-haloaniline derivative to form the necessary diarylacetylene intermediate[3].

Table 2: Optimized Sonogashira Coupling Parameters

ReagentEquivalentsRole in Reaction
Aryl Halide Precursor1.0 eqElectrophile
CAS 880160-62-31.2 eqNucleophile (Alkyne)
Pd(PPh₃)₂Cl₂0.02 eqPrimary Catalyst
CuI0.01 eqCo-catalyst (Forms Copper Acetylide)
Triethylamine (Et₃N)SolventBase / Solvent

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.01 eq).

  • Solvent Addition: Add degassed triethylamine (Et₃N) to achieve a concentration of 0.25 M. Causality: Et₃N acts as both the solvent and the stoichiometric base required to neutralize the hydrohalic acid generated during the catalytic cycle, preventing the protonation of the amine[6].

  • Alkyne Addition: Slowly add CAS 880160-62-3 (1.2 eq) via syringe. Causality: The addition of CuI is critical as it facilitates the in situ formation of a highly nucleophilic copper acetylide, which undergoes rapid transmetalation with the Pd(II) complex, significantly accelerating the reaction[6].

  • Reaction: Heat the mixture to 60 °C and stir for 2 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove metal salts, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via silica gel chromatography (Hexanes/EtOAc) to yield the coupled alkyne intermediate (Typical yield: 85%)[6].

Protocol 2: Carbamate Deprotection

Following the cascade cyclization that forms the tricyclic indole core, the methyl carbamate must be cleaved to release the active secondary amine of Rucaparib[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the protected tricyclic indole core (1.0 mmol) in neat Trifluoroacetic acid (TFA, 2.0 mL) in a heavy-walled sealed tube[6].

  • Scavenger Addition: Add anisole (0.2 mL). Causality: Methyl carbamates are notoriously difficult to cleave. Under extreme acidic conditions (TFA at 100 °C), the carbamate breaks down, releasing highly reactive methyl carbocations. Anisole acts as a sacrificial electron-rich scavenger, capturing these cations and preventing the re-alkylation of the newly freed secondary amine or the electron-rich indole core[6].

  • Reaction: Seal the tube and heat to 100 °C for 24 hours.

  • Workup: Cool the reaction to room temperature, carefully quench with saturated aqueous NaHCO₃ until pH 8 is reached, and extract with dichloromethane (DCM).

  • Isolation: Dry the combined organic layers over Na₂SO₄, concentrate, and purify to yield the free base of Rucaparib (Typical yield: 88%)[6].

Alternative Applications: Bioconjugation & Click Chemistry

Beyond total synthesis, the terminal alkyne of CAS 880160-62-3 makes it an excellent candidate for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)[1]. It is frequently used to attach the protected methylamine pharmacophore to azide-functionalized PROTAC linkers, fluorophores, or radiolabeling precursors (e.g., ¹⁸F-radiosynthesis)[1].

CuAAC_Workflow N1 CAS 880160-62-3 (Alkyne Component) N3 Cu(I) Catalyst (CuSO4 + Ascorbate) N1->N3 N2 Azide-Functionalized Biomolecule N2->N3 N4 1,4-Disubstituted 1,2,3-Triazole Linkage N3->N4 N5 Deprotection (Releases Amine) N4->N5

Fig 2: CuAAC click chemistry bioconjugation workflow utilizing the terminal alkyne of 880160-62-3.

References[1] N-Methyl-N-methoxycarbonyl 4-ethynylbenzylamine | 880160-62-3 - Sigma-Aldrich, sigmaaldrich.com, URL[5] 880160-62-3 (C12H13NO2) - PubChemLite, uni.lu, URL[3] Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C–H Amination: Development and Total Synthesis of Rucaparib | Organic Letters - ACS Publications, acs.org, URL[4] A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib, nih.gov, URL[6] Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor: Rucaparib, researchgate.net, URL[7] Synthesis of Rucaparib, thieme-connect.com, URL[2] Copper-Mediated Radiosynthesis of [18F]Rucaparib | Organic Letters - ACS Publications, acs.org, URL

Sources

Foundational

Synthesis Pathway and Mechanistic Insights for (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester

Executive Overview & Strategic Importance (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester (CAS: 880160-62-3), also known as methyl (4-ethynylbenzyl)(methyl)carbamate, is a highly specialized terminal alkyne building...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Strategic Importance

(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester (CAS: 880160-62-3), also known as methyl (4-ethynylbenzyl)(methyl)carbamate, is a highly specialized terminal alkyne building block. Its primary industrial significance lies in its role as a critical intermediate in the synthesis of Rucaparib (Rubraca), a poly (ADP-ribose) polymerase (PARP) inhibitor utilized in targeted oncology therapies[1].

The molecule features a terminal alkyne primed for Sonogashira cross-coupling and a methyl carbamate-protected secondary amine. This specific functionalization ensures chemical stability during the harsh downstream cyclization events required to construct the azepino-indole core of the active pharmaceutical ingredient (API)[1].

Retrosynthetic Strategy and Mechanistic Causality

The synthesis of this intermediate demands high regioselectivity and functional group tolerance. The optimal route, validated by process chemistry scale-ups for PARP inhibitors, constructs the molecule from readily available 4-bromobenzaldehyde ()[1].

  • Alkyne Masking (Causality): Direct coupling of a bare terminal alkyne to a halide risks oxidative Glaser homocoupling, which severely degrades yield. Thus, trimethylsilylacetylene (TMS-acetylene) is utilized as a sterically shielded surrogate. The TMS group protects the alkyne through the subsequent reductive amination and protection steps.

  • Amine Protection Logic (Causality): The benzylic amine must be protected to prevent it from acting as a competing nucleophile or poisoning the palladium catalyst in subsequent API cross-coupling steps. A methyl carbamate is strategically selected because it withstands the basic conditions required for TMS cleavage, yet it can be selectively unmasked using HBr/HOAc in the final stages of Rucaparib manufacturing[1].

Quantitative Process Data

The following table summarizes the standard stoichiometric parameters, catalysts, and expected process yields for the four-step synthesis[1].

StepReaction TypeKey Reagents & CatalystsIntermediate / ProductTypical Yield
1 Sonogashira Coupling4-bromobenzaldehyde, TMS-acetylene, PdCl₂[P(C₆H₅)₃]₂, CuI4-((trimethylsilyl)ethynyl)benzaldehyde85–90%
2 Reductive AminationMethylamine, NaBH(OAc)₃, DCEN-methyl-1-(4-((TMS)ethynyl)phenyl)methanamine80–85%
3 Carbamate ProtectionMethyl chloroformate, Et₃N, DCMMethyl (methyl)(4-((TMS)ethynyl)benzyl)carbamate~60% (Over Steps 3 & 4)
4 TMS DeprotectionK₂CO₃, Methanol(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester (Combined above)

Visualizing the Synthesis Workflow

SynthesisPathway SM 4-Bromobenzaldehyde (Starting Material) Step1 Step 1: Sonogashira Coupling (TMS-Acetylene, Pd/Cu) SM->Step1 Int1 4-((Trimethylsilyl)ethynyl)benzaldehyde Step1->Int1 Step2 Step 2: Reductive Amination (MeNH2, NaBH(OAc)3) Int1->Step2 Int2 N-Methyl-1-(4-((TMS)ethynyl)phenyl)methanamine Step2->Int2 Step3 Step 3: Carbamate Protection (Methyl chloroformate, Et3N) Int2->Step3 Int3 TMS-Protected Carbamate Step3->Int3 Step4 Step 4: TMS Deprotection (K2CO3, MeOH) Int3->Step4 Target (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester Step4->Target

Fig 1. Step-by-step synthesis pathway of the target alkyne intermediate.

Causality Unprotected Unprotected Terminal Alkyne (High Reactivity) Glaser Glaser Homocoupling (Side Reaction) Unprotected->Glaser O2, Cu catalyst TMS TMS-Acetylene (Steric Shielding) Stable Stable through Amination & Protection Steps TMS->Stable Prevents side reactions Deprotect K2CO3 / MeOH (Mild Cleavage) Stable->Deprotect After amine protection Pure Pure Terminal Alkyne (Ready for API Synthesis) Deprotect->Pure High yield deprotection

Fig 2. Logical causality of TMS protection preventing Glaser homocoupling.

Detailed Step-by-Step Methodologies

The following protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) to ensure high-fidelity progression between steps.

Protocol 1: Sonogashira Cross-Coupling (TMS-Alkyne Installation)
  • Initiation: Charge a clean, dry reactor with 4-bromobenzaldehyde (1.0 eq), PdCl₂[P(C₆H₅)₃]₂ (0.02 eq), and CuI (0.04 eq) under a strict inert nitrogen atmosphere.

  • Solvent/Base Addition: Add degassed triethylamine (TEA) to serve as both the reaction solvent and the base required to neutralize the generated hydrobromic acid.

  • Reagent Addition: Dropwise add TMS-acetylene (1.2 eq) while maintaining the internal reactor temperature below 30°C to control the exothermic transmetalation phase.

  • Propagation: Stir the mixture at 45°C for 4 hours.

  • Self-Validation (IPC): Monitor the reaction via HPLC. The reaction is deemed complete and ready for workup only when the residual 4-bromobenzaldehyde is <1.0% (Area %).

  • Workup: Filter the mixture through a Celite pad to remove insoluble palladium and copper salts. Concentrate the filtrate under reduced pressure and purify via crystallization to yield 4-((trimethylsilyl)ethynyl)benzaldehyde.

Protocol 2: Reductive Amination
  • Imine Formation: Dissolve the 4-((trimethylsilyl)ethynyl)benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE). Add methylamine (2.0 eq, 33% solution in absolute ethanol) and stir for 2 hours at 20–25°C to allow complete, reversible imine formation.

  • Reduction: Portion-wise add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Mechanistic Note: The mild nature of this hydride source ensures the selective reduction of the iminium intermediate without reducing any trace unreacted aldehyde.

  • Self-Validation (IPC): Perform TLC (Hexane/EtOAc 4:1). The aldehyde spot should be completely absent.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield N-methyl-1-(4-((trimethylsilyl)ethynyl)phenyl)methanamine.

Protocol 3: Carbamate Protection
  • Setup: Dissolve the crude secondary amine (1.0 eq) in DCM and add triethylamine (1.5 eq). Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add methyl chloroformate (1.1 eq), ensuring the internal temperature does not exceed 5°C.

  • Propagation: Remove the ice bath, warm the mixture to room temperature, and stir for 2 hours.

  • Self-Validation (IPC): Analyze via HPLC. The polar amine peak must be completely consumed (<0.5% remaining) before proceeding.

  • Workup: Wash the organic phase sequentially with 1N HCl (to remove unreacted amine and TEA) and brine. Dry and concentrate to afford methyl (methyl)(4-((trimethylsilyl)ethynyl)benzyl)carbamate.

Protocol 4: TMS Deprotection
  • Cleavage: Dissolve the protected intermediate in methanol. Add potassium carbonate (K₂CO₃) (0.5 eq). Mechanistic Note: K₂CO₃ in methanol generates methoxide in situ, which nucleophilically attacks the silicon atom, selectively cleaving the C-Si bond without risking the hydrolysis of the newly formed carbamate.

  • Propagation: Stir at room temperature for 3 hours.

  • Self-Validation (IPC): HPLC analysis must confirm the total disappearance of the TMS-protected precursor peak and the emergence of the more polar terminal alkyne.

  • Isolation: Concentrate the mixture to remove the bulk of the methanol. Partition the residue between water and ethyl acetate. Separate the organic layer, dry over Na₂SO₄, and evaporate to yield the highly pure target: (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester [1].

References

  • Title: Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Exploratory

The Strategic Role of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester in Advanced Chemical Synthesis and Bioconjugation

Executive Summary In the landscape of modern drug discovery and chemical biology, the selection of bifunctional building blocks dictates the efficiency and success of complex syntheses. (4-Ethynyl-benzyl)-methyl-carbamic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and chemical biology, the selection of bifunctional building blocks dictates the efficiency and success of complex syntheses. (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester (CAS: 880160-62-3) is a highly specialized, versatile intermediate. It serves a dual mandate: acting as a critical structural precursor in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors such as Rucaparib, and functioning as a robust bioorthogonal probe for Activity-Based Protein Profiling (ABPP). This whitepaper deconstructs the chemical properties, structural causality, and self-validating experimental protocols associated with this pivotal molecule.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in organic solvents, its stability under catalytic conditions, and its steric profile during cross-coupling reactions.

PropertyValue
IUPAC Name Methyl N-[(4-ethynylphenyl)methyl]-N-methylcarbamate
Common Name (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester
CAS Registry Number 880160-62-3
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Density ~0.95 g/cm³
Key Structural Motifs Terminal Alkyne, Methyl Carbamate, Benzyl Linker

Structural Causality & Reactivity Profile

The architectural design of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester is not arbitrary; every functional group serves a precise mechanistic purpose engineered for late-stage synthetic survival.

  • The Terminal Alkyne (Ethynyl Group): The sp-hybridized carbon acts as a highly reactive, yet bench-stable, handle. It is perfectly primed for transition-metal-catalyzed sp-sp² C-C bond formation (Sonogashira coupling) and Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC).

  • The Methyl Carbamate Protecting Group: In multi-step Active Pharmaceutical Ingredient (API) synthesis, protecting group strategy is paramount. A standard tert-butyloxycarbonyl (Boc) group is acid-labile and would prematurely cleave during the acidic conditions required for subsequent nitro-group reduction or indole cyclization. Conversely, a carboxybenzyl (Cbz) group is sensitive to hydrogenolysis, making it incompatible with reductive cyclization strategies. The methyl carbamate provides superior orthogonal stability. It securely masks the secondary amine against both strongly acidic and reductive environments, requiring deliberate, harsh basic hydrolysis (e.g., KOH in methanol) for deprotection only at the final synthetic stage.

  • The Benzyl Linker: This motif provides necessary spatial separation and conformational flexibility between the rigid aryl core and the basic amine, a geometry that is ultimately crucial for the pharmacophore's interaction with the PARP enzyme's catalytic domain.

Strategic Application 1: PARP Inhibitor Synthesis

The most prominent industrial application of this compound is its role as a core building block in the synthesis of the PARP inhibitor Rucaparib. The synthesis relies heavily on the construction of an azepino-indole core, where the ethynyl group is used to stitch the functionalized benzylamine to an aryl halide via a Sonogashira coupling, followed by an intramolecular cyclization .

Self-Validating Protocol: Sonogashira Coupling & Indole Formation

This protocol outlines the C-C bond formation and subsequent cyclization, incorporating built-in analytical checkpoints to ensure reaction fidelity.

  • Preparation & Degassing: Charge a dry, inert reaction vessel with 5-fluoro-2-trifluoromethanesulfonyloxy-3-nitro-benzoic acid methyl ester (1.0 eq) and (4-ethynyl-benzyl)-methyl-carbamic acid methyl ester (1.1 eq). Suspend in anhydrous DMF. Degas the solvent by sparging with nitrogen for 15 minutes to prevent oxidative alkyne homocoupling.

  • Catalytic Initiation: Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). The Pd(0) initiates oxidative addition into the aryl triflate, while Cu(I) forms a reactive copper acetylide with the terminal alkyne.

  • Base Addition: Add triethylamine (TEA, 3.0 eq) to facilitate the transmetallation step and neutralize the generated triflic acid.

  • Reaction & Validation: Heat the mixture to 70°C for 4–6 hours.

    • Self-Validation Check: Monitor continuously via LC-MS. The disappearance of the aryl triflate mass peak and the emergence of the diphenylalkyne intermediate mass (M+H) confirms successful reductive elimination. If Glaser coupling (alkyne dimer) is detected as a major side product, it indicates oxygen ingress, validating the need to abort and re-establish strict anaerobic conditions.

  • Reductive Cyclization: Subject the isolated diphenylalkyne intermediate to reductive conditions (e.g., iron powder/acetic acid). This reduces the nitro group to an aniline, which subsequently undergoes a spontaneous 5-endo-dig cyclization onto the alkyne to form the indole core.

Sonogashira A Aryl Halide/Triflate (e.g., 5-fluoro-3-nitro...) C Pd(0) / Cu(I) Catalysis Base, Heat A->C B (4-Ethynyl-benzyl)-methyl- carbamic acid methyl ester B->C D Coupled Intermediate (Diphenylalkyne) C->D Sonogashira Coupling E Reductive Cyclization (Indole Core Formation) D->E Cyclization

Sonogashira coupling and indole cyclization workflow for PARP inhibitor synthesis.

Strategic Application 2: Bioorthogonal Probing & Click Chemistry

Beyond API synthesis, the structural motif of an ethynyl-benzyl carbamate is highly prized in chemical biology for Activity-Based Protein Profiling (ABPP). The terminal alkyne acts as a bioorthogonal tag that can be reacted with azide-functionalized fluorophores or biotin handles to visualize catalytically active enzymes in complex proteomes .

Self-Validating Protocol: CuAAC Bioconjugation

This protocol utilizes the Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to selectively label target proteins that have been covalently modified by the alkyne probe.

  • Probe Incubation: Incubate the target protein lysate with the alkyne probe (10–50 µM) for 2 hours at 37°C to allow covalent binding to the target's active site.

  • Click Master Mix Preparation: Prepare a fresh mixture of CuSO₄ (1 mM), THPTA ligand (5 mM) to stabilize the Cu(I) oxidation state, and sodium ascorbate (5 mM) to reduce Cu(II) to the active Cu(I) species in situ.

  • Cycloaddition: Add the Master Mix and an Azide-Fluorophore (100 µM) to the lysate. Incubate at room temperature for 1 hour in the dark.

  • Orthogonal Validation:

    • Self-Validation Check: Run a parallel negative control lacking sodium ascorbate (no active Cu(I) generated). Following SDS-PAGE and in-gel fluorescence analysis, any background fluorescence in the negative control is attributed to non-specific binding. A successful conjugation is validated only when the +Cu(I) lane exhibits a distinct fluorescent band corresponding to the target protein's molecular weight, which must be entirely absent in the negative control.

CuAAC_Workflow P1 Azide-Tagged Target (Protein/Biomolecule) Cat Cu(I) Generation (CuSO4 + NaAsc + THPTA) P1->Cat P2 Alkyne Probe (Carbamate-protected) P2->Cat Tri 1,4-Triazole Conjugate (Stable Linkage) Cat->Tri [3+2] Cycloaddition Down Downstream Analysis (Fluorescence / LC-MS) Tri->Down

CuAAC bioconjugation workflow utilizing the terminal alkyne for bioorthogonal labeling.

Conclusion

The utility of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester extends far beyond a simple chemical catalog entry. Its precise combination of a bioorthogonal, cross-coupling-ready alkyne and an exceptionally robust methyl carbamate protecting group makes it an indispensable tool. Whether executing the rigorous, multi-step synthesis of life-saving PARP inhibitors or probing the depths of the proteome via Click chemistry, this molecule exemplifies the power of rational chemical design.

References

  • Title: US Patent 7,323,562 B2 - Method of preparing poly(ADP-ribose)
  • Title: Dihydroisoxazole Analogs for Labeling and Visualization of Catalytically Active Transglutaminase 2 Source: Chemistry & Biology (National Institutes of Health / PubMed) URL: [Link]

Foundational

An In-depth Technical Guide to the Mechanism of Action of Carbamate-Containing Compounds

Prepared for Researchers, Scientists, and Drug Development Professionals Abstract Carbamate-containing compounds represent a diverse class of molecules with significant applications in medicine and agriculture. Their pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamate-containing compounds represent a diverse class of molecules with significant applications in medicine and agriculture. Their primary mechanism of action often involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the regulation of cholinergic neurotransmission. This guide provides a comprehensive technical overview of the molecular interactions between carbamates and AChE, detailing the processes of carbamoylation, spontaneous reactivation, and the structural features that govern their inhibitory potency. By synthesizing current scientific understanding with practical insights, this document aims to serve as an authoritative resource for professionals engaged in the research and development of carbamate-based compounds.

Introduction: The Significance of Carbamates

Carbamates are organic compounds derived from carbamic acid. Their structural motif, the carbamate ester group, is a key feature in a multitude of biologically active molecules, including approved drugs and prodrugs.[1][2] The carbamate functional group is valued for its chemical and proteolytic stability, as well as its ability to act as a peptide bond isostere.[3] This versatility has led to the development of carbamates as therapeutic agents for various conditions, including Alzheimer's disease, myasthenia gravis, and as insecticides in agricultural settings.[2][4][5]

The primary biological target for many pharmacologically and toxicologically relevant carbamates is acetylcholinesterase (AChE).[6][7] AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process essential for normal cholinergic nerve transmission.[8] By inhibiting AChE, carbamates lead to an accumulation of ACh, resulting in enhanced and prolonged stimulation of cholinergic receptors.[9] This modulation of the cholinergic system forms the basis for both their therapeutic applications and their potential toxicity.

The Core Mechanism: Pseudo-Irreversible Inhibition of Acetylcholinesterase

The interaction of carbamates with acetylcholinesterase is a multi-step process that leads to a form of inhibition often described as "pseudo-irreversible" or "slowly reversible".[10] This terminology reflects the formation of a transient covalent bond between the carbamate and the enzyme, which is more stable than the acetyl-enzyme intermediate formed with the natural substrate, acetylcholine, but is still subject to eventual hydrolysis.[11]

The overall mechanism can be broken down into two key phases:

  • Carbamoylation: The initial, rapid inactivation of the enzyme.

  • Spontaneous Reactivation (Decarbamoylation): The slow, subsequent regeneration of the active enzyme.

Carbamoylation: The Formation of the Covalent Adduct

The inhibition of AChE by carbamates is initiated by the nucleophilic attack of the catalytic serine residue (Ser203 in human AChE) within the enzyme's active site on the carbonyl carbon of the carbamate. This process is analogous to the acylation step in the hydrolysis of acetylcholine. The reaction results in the formation of a carbamoylated enzyme intermediate and the release of the alcohol or phenol leaving group.[8][12]

The rate of carbamoylation is a critical determinant of the inhibitory potency of a given carbamate compound. This rate is influenced by several factors, including the electronic nature of the leaving group and the steric and electronic properties of the substituents on the carbamate nitrogen.

Carbamoylation AChE Active AChE (E-OH) MichaelisComplex Michaelis Complex (E-OH • R1R2NCO-X) AChE->MichaelisComplex Binding Carbamate Carbamate (R1R2NCO-X) Carbamate->MichaelisComplex CarbamoylatedAChE Carbamoylated AChE (E-O-CONR1R2) MichaelisComplex->CarbamoylatedAChE Carbamoylation LeavingGroup Leaving Group (X-OH) MichaelisComplex->LeavingGroup Release

Caption: The carbamoylation of acetylcholinesterase by a carbamate inhibitor.

Spontaneous Reactivation: The Hydrolysis of the Carbamoylated Enzyme

The carbamoylated AChE is not permanently inhibited. Over time, the carbamoyl-enzyme adduct undergoes hydrolysis, a process known as spontaneous reactivation or decarbamoylation, which regenerates the active enzyme.[8][13] This hydrolysis is significantly slower than the deacetylation of the acetyl-enzyme intermediate formed with acetylcholine, leading to a prolonged period of enzyme inhibition.[11]

The rate of spontaneous reactivation is a key characteristic that distinguishes carbamate inhibitors from organophosphates, which form a much more stable, essentially irreversible, phosphorylated enzyme.[14] The half-lives for the reactivation of carbamoylated AChEs can range from minutes to over 30 days, depending on the specific carbamate.[8][12]

The rate of decarbamoylation is influenced by the steric bulk of the substituents on the carbamoyl nitrogen.[8][12] As the size of these alkyl groups increases, the rate of decarbamoylation decreases.[12] For example, the decarbamoylation rate constants decrease significantly when moving from N-monomethyl- to N,N-diethyl-substituted carbamates.[12]

Decarbamoylation CarbamoylatedAChE Carbamoylated AChE (E-O-CONR1R2) ActiveAChE Active AChE (E-OH) CarbamoylatedAChE->ActiveAChE Spontaneous Reactivation (Decarbamoylation) CarbamicAcid Carbamic Acid (R1R2NCOOH) CarbamoylatedAChE->CarbamicAcid Release Water H₂O Water->ActiveAChE

Caption: Spontaneous reactivation of carbamoylated acetylcholinesterase.

Structure-Activity Relationships

The inhibitory potency and duration of action of carbamate compounds are intimately linked to their chemical structure. Key structural features that influence their interaction with AChE include:

  • The Carbamoyl Group: The nature of the substituents on the nitrogen atom of the carbamate moiety significantly impacts the stability of the carbamoylated enzyme and thus the duration of inhibition.[8][12]

  • The Leaving Group: The portion of the carbamate molecule that is displaced upon carbamoylation plays a crucial role in the initial binding affinity of the compound for the AChE active site.[15]

  • Overall Molecular Shape and Lipophilicity: These properties determine the compound's ability to access the active site gorge of AChE and its overall pharmacokinetic profile.[15][16]

Carbamate DerivativeRelative Decarbamoylation RateReference
N-monomethylcarbamoyl AChE1[12]
N,N-dimethylcarbamoyl AChE~1/4[12]
N-ethyl-N-methylcarbamoyl AChE~1/70[12]
N,N-diethylcarbamoyl AChE~1/800[12]
Table 1: Effect of N-Alkyl Substitution on the Decarbamoylation Rate of Acetylcholinesterase.

Clinical and Non-Clinical Applications

The ability of carbamates to inhibit AChE has been harnessed for a variety of applications.

Therapeutic Uses

In medicine, carbamate inhibitors are used to treat conditions characterized by a deficit in cholinergic neurotransmission.

  • Alzheimer's Disease: Drugs like rivastigmine inhibit both AChE and butyrylcholinesterase (BuChE), increasing acetylcholine levels in the brain and offering symptomatic relief.[2][17]

  • Myasthenia Gravis: Pyridostigmine and neostigmine are used to improve muscle strength by enhancing neuromuscular transmission.[2][5]

Insecticides

Carbamate insecticides, such as carbaryl and carbofuran, are widely used in agriculture to control insect pests.[9][18] They are effective due to their ability to inhibit insect AChE, leading to paralysis and death.[9]

Toxicological Profile and Management

The same mechanism that underlies the therapeutic and insecticidal effects of carbamates is also responsible for their toxicity.[14] Overexposure can lead to a cholinergic crisis, characterized by a range of symptoms resulting from the overstimulation of muscarinic and nicotinic receptors.[14][19]

Symptoms of Carbamate Poisoning (DUMBBELS): [14]

  • D efecation

  • U rination

  • M iosis

  • B ronchospasm or B ronchorrhea

  • E mesis

  • L acrimation

  • S alivation

Management of carbamate poisoning involves supportive care, decontamination, and the administration of atropine to counteract the muscarinic effects of acetylcholine.[19][20][21] The use of oximes, such as pralidoxime, which are effective in reactivating organophosphate-inhibited AChE, is controversial in carbamate poisoning and is generally not recommended for pure carbamate exposures.[20][22][23]

Experimental Protocols

General Procedure for Synthesis of Carbamates via Curtius Rearrangement

This protocol outlines a common method for the synthesis of carbamate derivatives.

  • Dissolve the corresponding carboxylic acid (1.0 eq) in a suitable solvent (e.g., benzene).

  • Add triethylamine (NEt₃, 1.2 eq) and diphenylphosphoryl azide (DPPA, 1.2 eq) to the solution.

  • Reflux the mixture for approximately 4 hours to facilitate the formation of the acyl azide intermediate.

  • Add the desired alcohol (3.0 eq) to the reaction mixture.

  • Continue to reflux for an extended period (e.g., 30 hours) to allow for the rearrangement to the isocyanate and subsequent reaction with the alcohol to form the carbamate.

  • After the reaction is complete, evaporate the solvent.

  • Purify the crude product using column chromatography on silica gel to obtain the desired carbamate.[4]

Assay for Acetylcholinesterase Inhibition

The inhibitory activity of carbamate compounds can be assessed using the Ellman's method.

  • Prepare a solution of acetylthiocholine iodide (ATCI), the substrate for AChE.

  • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.

  • Prepare a solution of the carbamate inhibitor at various concentrations.

  • In a microplate well, combine a buffer solution (e.g., phosphate buffer, pH 8.0), the AChE enzyme solution, and the inhibitor solution.

  • Pre-incubate the mixture for a defined period to allow for enzyme-inhibitor interaction.

  • Initiate the reaction by adding the ATCI and DTNB solution.

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Conclusion

Carbamate-containing compounds exert their biological effects primarily through the pseudo-irreversible inhibition of acetylcholinesterase. The mechanism involves a two-step process of carbamoylation and subsequent slow, spontaneous decarbamoylation. The rates of these processes, and thus the overall inhibitory profile, are highly dependent on the specific chemical structure of the carbamate. A thorough understanding of this mechanism of action is crucial for the rational design of novel therapeutic agents and for the safe and effective use of carbamate-based compounds in various applications.

References

  • Rosenberry, T. L., & Lieske, P. V. (2018). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. Archives of Biochemistry and Biophysics, 655, 60-67. [Link]

  • Richards, J. R., & Lash, E. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., Lockridge, O., & Martin, E. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200–4212. [Link]

  • Wikipedia. (2024). Carbamate. [Link]

  • ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. [Link]

  • Rosenberry, T. L., & Lieske, P. V. (2018). Decarbamoylation of acetylcholinesterases is markedly slowed as carbamoyl groups increase in size. Archives of Biochemistry and Biophysics, 655, 60-67. [Link]

  • World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM. [Link]

  • Dr.Oracle. (2025). What is the treatment for carbamate poisoning?. [Link]

  • Pesticide Chemistry Carbamates. (n.d.). [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Wikipedia. (2024). Carbamate poisoning. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • Lifshitz, M., Shahak, E., & Sofer, S. (2009). Carbamate poisoning: treatment recommendations in the setting of a mass casualties event. Israel Medical Association Journal, 11(11), 695–699. [Link]

  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]

  • Journal of Pioneering Medical Sciences. (2024). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., Lockridge, O., & Martin, E. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200–4212. [Link]

  • Reiner, E. (1971). Spontaneous Reactivation of Phosphorylated and Carbamylated Cholinesterases. Bulletin of the World Health Organization, 44(1-3), 109–112. [Link]

  • Reiner, E., & Aldridge, W. N. (1967). Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids. Biochemical Journal, 105(1), 171–179. [Link]

  • Rosenberry, T. L., & Johnson, J. L. (2009). Monitoring the reaction of carbachol with acetylcholinesterase by thioflavin T fluorescence and acetylthiocholine hydrolysis. Chemico-Biological Interactions, 180(3), 333–338. [Link]

  • Andersson, K. E., et al. (2007). Synthesis and Structure−Activity Relationship for a Novel Class of Potent and Selective Carbamate-Based Inhibitors of Hormone Selective Lipase with Acute In Vivo Antilipolytic Effects. Journal of Medicinal Chemistry, 50(23), 5647–5658. [Link]

  • ChemRxiv. (n.d.). Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead. [Link]

  • El-Nahhal, Y. (2018). Successful Management of Carbamate Poisoning among Children: Case Report from Gaza Strip. Occupational Diseases and Environmental Medicine, 6, 95-106. [Link]

  • Berry, W. K. (1971). Acceleration by Free Carbamate of the Spontaneous Reactivation of Carbamylated Acetylcholinesterase. Biochemical Pharmacology, 20(11), 3236-8. [Link]

  • Mor, M., et al. (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of Medicinal Chemistry, 52(18), 5659–5663. [Link]

  • Fisher, E. F., & Prince, D. A. (1993). Interaction of Reversible and Irreversible Cholinesterase Inhibitors on the Monosynaptic Reflex in Neonatal Rats. Journal of Pharmacology and Experimental Therapeutics, 266(3), 1528-1534. [Link]

  • RSC Advances. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. [Link]

  • Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. [Link]

  • Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]

  • Hastings, F. L., & Main, A. R. (1969). Carbamylation and affinity constants of some carbamate inhibitors of acetylcholinesterase and their relation to analogous substrate constants. Journal of Agricultural and Food Chemistry, 17(3), 597–602. [Link]

  • Çetinkaya, Y., et al. (2016). Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 114-119. [Link]

  • Greig, N. H., et al. (2005). Carbamoyl esters that inhibit cholinesterase and release pharmacologically active agents.
  • Pohanka, M. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Medicinal Chemistry, 18(22), 3342-3349. [Link]

  • Tumiatti, V., et al. (2010). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 17(20), 2126-2148. [Link]

  • Pharmacology 2000. (n.d.). "Reversible" Anticholinesterases Used Clinically. [Link]

  • MDPI. (2021). A Comprehensive Review of Cholinesterase Modeling and Simulation. [Link]

  • Medinaz. (2019, April 10). Anticholinesterase Agents (Organophosphates & Carbamates) [Video]. YouTube. [Link]

  • Lee, J., et al. (2023). Carbamate JNK3 Inhibitors Show Promise as Effective Treatments for Alzheimer's Disease: In Vivo Studies on Mouse Models. Journal of Medicinal Chemistry, 66(10), 6833–6852. [Link]

  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. [Link]

  • Matos, K. S., et al. (2014). Computational evidence for the reactivation process of human acetylcholinesterase inhibited by carbamates. Combinatorial Chemistry & High Throughput Screening, 17(6), 554-64. [Link]

  • Wang, Y., et al. (2022). Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 240, 114575. [Link]

  • Schopfer, L. M., & Lockridge, O. (2017). Why is Aged Acetylcholinesterase So Difficult to Reactivate?. Chemico-Biological Interactions, 276, 39–46. [Link]

Sources

Exploratory

The Ethynyl Group in Bioorthogonal Chemistry: Mechanistic Foundations and Advanced Applications

Executive Summary In the rapidly evolving field of chemical biology, the ability to selectively label and track biomolecules within their native cellular environments is paramount. Bioorthogonal chemistry provides the fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of chemical biology, the ability to selectively label and track biomolecules within their native cellular environments is paramount. Bioorthogonal chemistry provides the framework for these investigations, relying on chemical reporters that do not interfere with endogenous biological processes. Among these reporters, the ethynyl group (a terminal alkyne, –C≡CH) has emerged as a cornerstone handle. As a Senior Application Scientist, I have observed that the ethynyl group's minimal steric footprint, exceptional chemical stability, and highly specific reactivity make it the premier choice for metabolic labeling and multi-omics profiling. This whitepaper provides an in-depth technical analysis of the ethynyl group, exploring the causality behind its mechanistic behavior, its applications, and field-proven, self-validating experimental protocols.

Structural and Kinetic Advantages of the Ethynyl Group

The success of a bioorthogonal reporter is dictated by its ability to be incorporated by native cellular machinery without perturbing the target molecule's function or localization[1]. The ethynyl group offers distinct structural and kinetic advantages:

  • Steric Invisibility: The ethynyl group is exceptionally small. For instance, in the thymidine analog 5-ethynyl-2′-deoxyuridine (EdU), the ethynyl group at the 5-position occupies a volume comparable to the native methyl group of thymidine[2]. This allows endogenous enzymes, such as DNA polymerases, to process ethynyl-tagged substrates with high efficiency, avoiding the steric clashes that often occur with bulkier reporters like cyclooctynes or azidomethyl groups[3].

  • Biological Inertness: Terminal alkynes are virtually absent in mammalian biology. They are kinetically stable under physiological conditions, resisting oxidation, reduction, and nucleophilic attack by cellular metabolites (e.g., glutathione)[4].

Mechanistic Causality: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ethynyl group is primarily utilized in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), widely known as "click chemistry." While the classic Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields a mixture of regioisomers, the introduction of a copper(I) catalyst fundamentally alters the reaction pathway[4][5].

The Causality of Catalysis:

  • Activation: Cu(I) binds to the terminal ethynyl group, lowering the pKa of the terminal proton and facilitating deprotonation to form a highly reactive copper acetylide intermediate[5].

  • Regioselectivity: This intermediate coordinates with the azide, enforcing a highly specific geometry that exclusively yields the 1,4-disubstituted 1,2,3-triazole product[4].

  • Ligand Stabilization: Because free Cu(I) is toxic to live cells and rapidly oxidizes to Cu(II), water-soluble ligands like THPTA or BTTAA are employed. These ligands stabilize the Cu(I) oxidation state, accelerate the reaction kinetics, and prevent the generation of reactive oxygen species (ROS) that could degrade biological samples[4].

CuAAC A Ethynyl-Tagged Biomolecule C Copper Acetylide Intermediate A->C Deprotonation & Cu(I) Binding B Cu(I) Catalyst + Ligand (THPTA) B->C Catalysis E 1,4-Triazole Conjugate C->E Cycloaddition D Azide-Fluorophore Probe D->E Azide Attack

Mechanism of CuAAC: Ethynyl activation via a copper acetylide intermediate.

Multi-Omics Applications of Ethynyl Reporters

The versatility of the ethynyl group has driven its adoption across the entire "-omics" spectrum:

  • Genomics & Transcriptomics: 5-ethynyl-2′-deoxyuridine (EdU) and 5-ethynyluridine (EU) are metabolically incorporated into nascent DNA and RNA, respectively. Unlike traditional BrdU assays, which require harsh DNA denaturation (HCl or nucleases) for antibody access, EdU detection utilizes small azide-fluorophores that easily penetrate intact double-stranded DNA, preserving sample integrity[6][7].

  • Proteomics: In Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT), ethynyl-bearing amino acids like homopropargylglycine (HPG) are incorporated into newly synthesized proteins. Furthermore, Activity-Based Protein Profiling (ABPP) utilizes ethynyl-tagged chemical probes to covalently bind active enzyme sites, allowing for subsequent enrichment and mass spectrometry identification[8][9].

  • Lipidomics: Ethynyl-modified fatty acids, such as 15-hexadecynyloxyacetic acid (HDYOA), are used to track protein fatty acylation (e.g., S-palmitoylation). The ethynyl group at the terminal end resists β-oxidation, ensuring the reporter remains intact for accurate proteomic profiling[10].

Quantitative Benchmarks

When designing a bioorthogonal assay, researchers must balance reaction speed, steric bulk, and toxicity. Table 1 summarizes the performance of ethynyl-based CuAAC against other common bioorthogonal reactions.

Table 1: Quantitative Performance Comparison of Bioorthogonal Reactions

Reaction TypeFunctional GroupsSecond-Order Rate Constant (M⁻¹s⁻¹)Steric PerturbationCatalyst RequirementIn Vivo Toxicity
CuAAC Terminal Alkyne (Ethynyl) + Azide 10 - 10,000 Minimal Cu(I) High (Mitigated by Ligands)
SPAAC Cyclooctyne + Azide~0.1 - 1.0High (Bulky)NoneLow
IEDDA Tetrazine + Strained Alkene>10,000Moderate to HighNoneLow

Data synthesized from foundational benchmarking parameters[11].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system where each step is causally linked to the chemical realities of the assay. Below is the gold-standard methodology for EdU incorporation and detection.

EdU_Protocol S1 1. EdU Pulse (In vivo/In vitro) S2 2. Fixation (4% PFA) S1->S2 S3 3. Permeabilization (Triton X-100) S2->S3 S4 4. CuAAC Click (CuSO4, Ascorbate, Azide) S3->S4 S5 5. Detection (Imaging/FACS) S4->S5

Step-by-step workflow for EdU incorporation and fluorescence detection.

Protocol: EdU Cell Proliferation Assay (DNA Synthesis Detection)

This protocol outlines the detection of de novo DNA synthesis using CuAAC[6][7].

Step 1: Metabolic Labeling (Pulse)

  • Action: Incubate proliferating cells with 10 µM EdU in complete culture medium for 1–2 hours.

  • Causality: During the S-phase, DNA polymerases recognize EdU as a native thymidine equivalent due to the minimal steric footprint of the 5-ethynyl group, incorporating it into the nascent DNA strand without causing chain termination.

Step 2: Fixation

  • Action: Remove media, wash cells with PBS, and incubate in 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Causality: PFA covalently cross-links cellular proteins, preserving cellular architecture and anchoring the newly synthesized, EdU-tagged DNA securely within the nucleus to prevent signal diffusion.

Step 3: Permeabilization

  • Action: Wash cells and incubate in 0.5% Triton X-100 in PBS for 20 minutes.

  • Causality: The click reaction reagents (especially the azide-fluorophore) are polar and cannot cross intact lipid bilayers. Triton X-100 dissolves the membrane lipids, granting the reagents unhindered access to the nuclear DNA.

Step 4: CuAAC Click Reaction

  • Action: Prepare the click cocktail immediately before use: PBS, CuSO₄ (catalyst source), THPTA (ligand), fluorescent azide (e.g., Alexa Fluor 488-azide), and Sodium Ascorbate (reducing agent). Incubate cells with the cocktail for 30 minutes in the dark.

  • Causality:

    • CuSO₄ + Ascorbate: Cu(I) is highly unstable in aerobic environments. Sodium ascorbate is added in excess to continuously reduce Cu(II) to the active Cu(I) species in situ[4].

    • THPTA: Coordinates the Cu(I) to prevent it from generating ROS, which would otherwise quench the fluorophore and degrade the sample[4].

    • Reaction: The azide covalently bonds to the ethynyl group via a 1,4-triazole linkage, permanently attaching the fluorophore to the DNA.

Step 5: Washing and Imaging

  • Action: Wash cells three times with 3% Bovine Serum Albumin (BSA) in PBS. Proceed to fluorescence microscopy or flow cytometry.

  • Causality: Unreacted azide-fluorophores can cause high background noise. BSA acts as a blocking agent, disrupting non-specific electrostatic interactions and ensuring a high signal-to-noise ratio for accurate quantification.

Conclusion

The ethynyl group has revolutionized chemical biology by providing a sterically minimal, highly stable, and exceptionally reactive handle for bioorthogonal labeling. By understanding the mechanistic causality of the CuAAC reaction—specifically the interplay between copper catalysis, ligand stabilization, and in situ reduction—researchers can optimize these protocols to achieve unparalleled sensitivity in genomic, proteomic, and lipidomic profiling. As drug development continues to rely on precise molecular tracking, the ethynyl group will remain an indispensable tool in the application scientist's arsenal.

Sources

Foundational

The Multifaceted Role of Carbamic Acid Esters in Modern Medicinal Chemistry: A Technical Guide

Abstract Carbamic acid esters, commonly known as carbamates or urethanes, are a pivotal class of organic compounds that have garnered significant attention in the field of medicinal chemistry. Characterized by the presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Carbamic acid esters, commonly known as carbamates or urethanes, are a pivotal class of organic compounds that have garnered significant attention in the field of medicinal chemistry. Characterized by the presence of a central carbonyl group bonded to both an oxygen and a nitrogen atom, this functional group can be considered a hybrid of an ester and an amide. This unique structural feature imparts a desirable balance of chemical stability and biological reactivity, making carbamates a versatile scaffold in drug design and development.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core principles of carbamic acid esters for researchers, scientists, and drug development professionals. We will explore their fundamental physicochemical properties, delve into various synthetic strategies, and examine their diverse applications as both therapeutic agents and prodrugs across a spectrum of diseases. Furthermore, this guide will address the metabolic fate and toxicological considerations of carbamate-containing compounds, and provide a detailed experimental protocol for the synthesis of a representative carbamate.

Introduction: The Carbamate Moiety as a Privileged Scaffold

The journey of carbamates in medicine is a fascinating narrative of chemical ingenuity and biological discovery. From their early use in agriculture as pesticides to their current status as indispensable components of numerous life-saving drugs, the significance of the carbamate moiety has grown exponentially.[4]

Historical Perspective and Significance

The exploration of carbamates as potential therapeutic agents began with the study of physostigmine, a naturally occurring alkaloid.[5] The structural and mechanistic understanding of physostigmine's biological activity paved the way for the development of synthetic carbamate-based drugs.[6] Today, carbamates are integral to the treatment of a wide array of conditions, including Alzheimer's disease, cancer, and parasitic infections.[2][5]

Physicochemical Properties and Structural Features

The therapeutic utility of carbamates is deeply rooted in their distinct physicochemical properties, which can be fine-tuned by modifying the substituents on the nitrogen and oxygen atoms.[2]

Structurally, the carbamate functional group is an "amide-ester" hybrid, a feature that bestows upon it a unique reactivity profile.[2] This hybrid nature results in good chemical and proteolytic stability, often superior to that of esters.[1][7] The delocalization of the nitrogen lone pair into the carbonyl group, similar to an amide, imparts a degree of planar character and restricts bond rotation.[1]

The carbamate linkage can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), enabling it to form crucial interactions with biological targets like enzymes and receptors.[1][2] The conformational preferences of the carbamate group can also influence the overall topography of a molecule, which is a critical determinant of its pharmacological activity.

Carbamates generally exhibit greater stability towards hydrolysis than their corresponding ester analogues.[1] However, their stability can be modulated by the electronic and steric nature of the substituents. This tunable lability is a key feature that is exploited in the design of carbamate-based prodrugs. The rate of hydrolysis, whether chemical or enzymatic, is a critical factor determining the duration and intensity of the pharmacological effect.[1]

Synthetic Strategies for Carbamate Analogs

A variety of synthetic methods are available for the preparation of carbamates, ranging from classical approaches to more modern, environmentally friendly procedures.

Overview of Common Synthetic Routes

The choice of synthetic route often depends on the desired substitution pattern and the presence of other functional groups in the molecule.

Synthetic Method Starting Materials Key Features Potential Drawbacks
From Isocyanates Alcohol/Phenol + IsocyanateGenerally high yielding and straightforward.Isocyanates can be toxic and moisture-sensitive.
From Chloroformates Alcohol/Phenol + Amine + ChloroformateA versatile and widely used method.Chloroformates are often toxic and corrosive.[7]
Curtius Rearrangement Carboxylic Acid → Acyl Azide → IsocyanateAllows for the conversion of carboxylic acids to carbamates.[1]Involves the use of potentially explosive acyl azides.[7]
From Carbon Dioxide (CO2) Amine + Alcohol + CO2A "green" and sustainable approach.[8][9]May require specific catalysts and reaction conditions.
Detailed Experimental Protocol: Synthesis of a Representative Carbamate

This section provides a step-by-step procedure for the synthesis of phenyl N-methylcarbamate, a simple yet illustrative example of carbamate synthesis.

This protocol describes the reaction between phenol and methyl isocyanate.

  • Phenol

  • Methyl isocyanate

  • Triethylamine (catalyst)

  • Dichloromethane (solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 equivalent) in dichloromethane.

  • Addition of Catalyst: Add a catalytic amount of triethylamine (0.1 equivalents) to the solution.

  • Addition of Isocyanate: Slowly add methyl isocyanate (1.1 equivalents) to the stirred solution at room temperature. Caution: Methyl isocyanate is toxic and volatile. This step should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure phenyl N-methylcarbamate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic C=O stretching frequency of the carbamate group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

cluster_synthesis Synthesis of Phenyl N-methylcarbamate phenol Phenol reaction Reaction Mixture phenol->reaction isocyanate Methyl Isocyanate isocyanate->reaction catalyst Triethylamine catalyst->reaction solvent Dichloromethane solvent->reaction workup Aqueous Work-up reaction->workup Quenching purification Purification workup->purification Crude Product product Phenyl N-methylcarbamate purification->product Pure Product

Caption: A generalized workflow for the synthesis of a carbamate.

Carbamates as Therapeutic Agents: Mechanisms and Applications

The carbamate moiety is a versatile pharmacophore that can be found in a wide range of therapeutic agents.

Enzyme Inhibition: A Key Mechanism

Many carbamate-containing drugs exert their therapeutic effect by inhibiting the activity of specific enzymes.

A prominent example is the use of carbamates as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. Drugs like Rivastigmine act by carbamylating a serine residue in the active site of AChE, thereby preventing the breakdown of the neurotransmitter acetylcholine.[10] This reversible inhibition leads to an increase in acetylcholine levels in the brain, which can help to improve cognitive function.

cluster_inhibition Mechanism of AChE Inhibition by Carbamates AChE Active AChE Complex AChE-Carbamate Complex AChE->Complex Carbamate Carbamate Inhibitor Carbamate->Complex Carbamylated_AChE Carbamylated AChE (Inactive) Complex->Carbamylated_AChE Carbamylation Reactivated_AChE Active AChE Carbamylated_AChE->Reactivated_AChE Spontaneous Hydrolysis Hydrolysis Slow Hydrolysis

Caption: Reversible inhibition of AChE by a carbamate drug.

Carbamates as Bioisosteres for Amide Bonds

Due to their structural similarity and enhanced stability, carbamates are frequently used as bioisosteres for the amide bond in peptidomimetic drug design.[1][3][4] This substitution can improve the metabolic stability of peptide-based drugs by making them less susceptible to cleavage by proteases.[1][2]

Diverse Therapeutic Areas

The application of carbamate-containing drugs spans a wide range of diseases.

Therapeutic Area Drug Example Mechanism of Action
Neurodegenerative Diseases RivastigmineAcetylcholinesterase inhibitor
Oncology EntinostatHistone deacetylase (HDAC) inhibitor[1]
Infectious Diseases Albendazole, MebendazoleTubulin polymerization inhibitors in parasites[2][4]
Epilepsy FelbamateNMDA receptor antagonist

The Prodrug Concept: Leveraging Carbamate Lability

The tunable stability of the carbamate linkage makes it an excellent choice for designing prodrugs.[1][2][5] A prodrug is an inactive or less active compound that is converted into the active drug in the body.

Enhancing Bioavailability and Modifying Pharmacokinetics

Carbamate prodrugs are often employed to improve the oral bioavailability of drugs with poor absorption characteristics.[2][5] By masking a polar functional group with a carbamate moiety, the lipophilicity of the drug can be increased, facilitating its passage through cell membranes.

Design Strategies for Carbamate Prodrugs

The hydroxyl group of an alcohol or phenol can be converted into a carbamate to protect it from first-pass metabolism and improve its systemic stability.[2]

Similarly, the polar amino group of a drug can be derivatized as a carbamate to enhance its lipid solubility and absorption.[2]

Enzymatic Activation of Carbamate Prodrugs

The release of the active drug from a carbamate prodrug is often mediated by enzymes such as esterases.[11][12] The rate of this enzymatic cleavage can be controlled by modifying the structure of the carbamate, allowing for sustained release of the active agent.

cluster_prodrug Carbamate Prodrug Concept Prodrug Carbamate Prodrug (Inactive/Less Active) Active_Drug Active Drug Prodrug->Active_Drug Enzymatic Cleavage Byproducts Byproducts (e.g., CO2, Amine) Prodrug->Byproducts Enzyme Esterase Enzyme->Active_Drug

Caption: Enzymatic activation of a carbamate prodrug.

Metabolic Fate and Toxicological Profile

While the carbamate moiety offers many advantages in drug design, it is also associated with certain metabolic and toxicological considerations.

Enzymatic Hydrolysis of Carbamates

The in vivo cleavage of carbamates is primarily carried out by carboxylesterases.[12] The rate of hydrolysis can vary significantly depending on the structure of the carbamate and the specific enzyme involved.[13] Understanding the enzymatic hydrolysis of a carbamate-containing drug is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.

Potential for Toxicity: A Double-Edged Sword

The same mechanism that makes carbamates effective as drugs, namely enzyme inhibition, can also be a source of toxicity.[10] Carbamate insecticides, for instance, are toxic to insects and mammals due to their potent inhibition of acetylcholinesterase.[6][10] Therefore, careful design and evaluation are necessary to ensure the selective action of carbamate drugs on their intended targets and to minimize off-target effects.

Future Perspectives and Conclusion

The field of carbamate chemistry continues to evolve, with ongoing research focused on the development of novel synthetic methods and the design of more selective and potent carbamate-based drugs. The exploration of carbamates in new therapeutic areas and the refinement of prodrug strategies hold great promise for the future of medicine.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Tomić, S., & Gunj M., & Šakić, D. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 287-302. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Tomić, S., Gunj, M., & Šakić, D. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

  • Shapatov, F. (2023). CARBAMATES AND BIS CARBAMATES IN MEDICINAL CHEMISTRY. PORTFOLIO@AFU. [Link]

  • Richards, J. R., & Ko, J. (2023). Carbamate Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Kruse, L. I., & Kaiser, C. (1987). Studies on the enzymatic hydrolysis of amino acid carbamates. PubMed. [Link]

  • DeSantis, G., & Jones, J. B. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One. [Link]

  • Cohen, S. G., & Schultz, R. M. (1981). Effects of Structural Variations on the Rates of Enzymatic and Nonenzymatic Hydrolysis of Carbonate and Carbamate Esters. PubMed. [Link]

  • Wikipedia. (2023). Carbamate. [Link]

  • N-Substituted Carbamic Acid Esters from Low Concentrations of CO2. (2022). ACS Publications. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Low-Cost CO2-Based Alkyl Carbamate Ionic Liquids for Accelerating Enzymatic Oil Hydrolysis. (2024). ACS Publications. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Request PDF. [Link]

  • Saegusa, T., Kobayashi, S., & Yoshioka, H. (1976). A new synthesis of carbamic esters from carbon dioxide, epoxides, and amines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Esters of Carbamic Acid. (2023). ACS Publications. [Link]

  • Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. (2022). MDPI. [Link]

  • Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums. (2020). ACS Publications. [Link]

Sources

Exploratory

Substituted Benzyl Carbamates in Drug Discovery: A Technical Guide to Synthesis, SAR, and Mechanistic Pathways

Executive Summary Substituted benzyl carbamates represent a highly versatile and privileged pharmacophore in contemporary medicinal chemistry. Characterized by their unique balance of lipophilicity, hydrogen-bonding capa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzyl carbamates represent a highly versatile and privileged pharmacophore in contemporary medicinal chemistry. Characterized by their unique balance of lipophilicity, hydrogen-bonding capacity, and metabolic stability, these moieties are frequently deployed as core scaffolds or critical side chains in drug design. This technical guide explores the mechanistic rationale, synthetic methodologies, and structure-activity relationships (SAR) of substituted benzyl carbamates, providing actionable protocols for drug development professionals.

The Pharmacophore Rationale

In medicinal chemistry, the carbamate functional group (-O-CO-NH-) is frequently deployed as a metabolically stable isostere for amides and esters. It offers enhanced resistance to hydrolytic and proteolytic cleavage while retaining critical hydrogen bond donor and acceptor capabilities. When conjugated to a benzyl ring, the resulting substituted benzyl carbamate scaffold provides a highly tunable aromatic system. The positional isomerism (ortho, meta, para) and the electronic or steric properties of the benzyl substituents (e.g., halogens, alkyls) drastically alter the molecule's spatial geometry, lipophilicity, and target affinity 1[1].

Key Therapeutic Applications & Mechanistic Insights

Covalent Enzyme Inhibitors (NAAA and 3CLpro)

Substituted benzyl carbamates demonstrate exceptional efficacy as covalent inhibitors of serine and cysteine hydrolases. A prime example is the inhibition of N-acylethanolamine acid amidase (NAAA). NAAA degrades palmitoylethanolamide (PEA), an endogenous lipid that activates the nuclear receptor PPAR-alpha to exert anti-inflammatory and analgesic effects. Researchers have developed β -lactam carbamic acid esters where a substituted benzyl carbamate acts as the critical recognition moiety 2[2].

Similarly, in antiviral drug design, substituted benzyl carbamates are utilized in dipeptidyl inhibitors targeting the Norovirus 3CL protease. Here, the carbamate moiety serves as an N-terminal capping group that optimally occupies the S4 pocket of the protease, enhancing both binding affinity and cellular permeability 3[3].

Central Nervous System (CNS) Therapeutics

The benzyl carbamate scaffold is a cornerstone in neurotherapeutics, prominently featured in next-generation antiepileptic drugs such as cenobamate and carisbamate. The specific substitution pattern on the benzyl ring dictates the precise modulation of voltage-gated sodium channels and the positive allosteric modulation of GABA A​ receptors, providing broad-spectrum protection against focal-onset seizures.

Experimental Protocols and Synthetic Workflows

The synthesis of substituted benzyl carbamates is highly modular. The protocols below outline robust, self-validating methodologies designed to ensure high yield and purity.

Protocol A: Synthesis via Isocyanate Intermediates

This protocol is optimized for coupling substituted benzyl alcohols with amino acid derivatives, commonly used for synthesizing protease inhibitors 3[3]. The use of a sequential acid wash ensures the removal of unreacted basic amines, acting as a self-validating purification step.

  • Preparation: Dissolve the substituted benzyl alcohol (20 mmol) in 15 mL of anhydrous acetonitrile under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical to prevent moisture-induced hydrolysis of the highly reactive isocyanate intermediate.

  • Base Addition: Add triethylamine (4.05 g, 40 mmol) to the solution. This acts as an acid scavenger and facilitates the nucleophilic attack of the alcohol.

  • Electrophile Addition: Slowly add the corresponding amino acid methyl ester isocyanate (20 mmol) to the reaction mixture at 0 °C. Causality: Maintaining a low temperature prevents exothermic side reactions and dimerization of the isocyanate.

  • Reflux: Heat the resulting solution to reflux for 2 hours. Monitor reaction progression via TLC or LC-MS until the complete disappearance of the starting alcohol is observed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in 75 mL of ethyl acetate.

  • Purification: Wash the organic layer sequentially with 5% aqueous HCl (2 × 20 mL) to selectively protonate and remove residual triethylamine, followed by brine (20 mL). Dry over anhydrous sodium sulfate, filter, and concentrate to yield the pure substituted benzyl carbamate as a colorless oil.

Protocol B: Reductive Amination and Carbamylation

This two-step protocol is utilized for synthesizing N-alkylated benzyl carbamates 1[1].

  • Reductive Amination: To a solution of iodobenzaldehyde (1.0 eq) and benzylamine (1.0 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C. Stir at room temperature until TLC indicates complete consumption of starting materials.

  • Quench & Extract: Quench with saturated aqueous sodium bicarbonate to neutralize the borohydride. Extract with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate.

  • Carbamylation: React the resulting secondary amine with methyl chloroformate in the presence of a base (e.g., diisopropylethylamine) to yield the final carbamate.

Structure-Activity Relationships (SAR) & Quantitative Data

The regiochemistry of the benzyl substitution profoundly impacts biological activity. Table 1 summarizes the SAR findings for β -lactam carbamic acid esters targeting NAAA 2[2].

Table 1: Influence of Benzyl Substitution on NAAA Inhibition

CompoundBenzyl SubstitutionRing ModificationIC 50​ (µM)Relative Potency
3b UnsubstitutedNone0.068Baseline
3u meta-cyclohexylNone1.72~25-fold drop
3v ortho-cyclohexylNone>10Inactive
3w para-cyclohexylNone0.150High retention

Causality Insight: The para-substituted benzyl group retains significantly higher NAAA inhibitory activity compared to ortho- and meta-isomers. This occurs because the linear extension of the para-substituent optimally occupies the deep, hydrophobic catalytic channel of the NAAA enzyme, whereas ortho and meta substitutions cause severe steric clashes at the entrance of the binding pocket, abrogating covalent binding 2[2].

Visualizing Workflows and Pathways

SyntheticWorkflow A Substituted Benzyl Alcohol (Starting Material) B Triethylamine / Acetonitrile (Base & Solvent) A->B Dissolve C Amino Acid Isocyanate (Electrophile) B->C Add at 0°C D Reflux (2h) & Aqueous Workup C->D Heat E Substituted Benzyl Carbamate (Final Product) D->E Purify (HCl Wash)

Fig 1. General synthetic workflow for substituted benzyl carbamates via isocyanate intermediates.

Pathway A Substituted Benzyl Carbamate (e.g., para-cyclohexyl) B NAAA Enzyme (Active Site Cysteine) A->B Binds to C Covalent Acylation (Enzyme Inactivation) B->C Undergoes D Prevention of PEA Degradation (Elevated Endogenous PEA) C->D Leads to E PPAR-alpha Activation (Nuclear Receptor) D->E Drives F Anti-inflammatory & Analgesic Effects E->F Induces

Fig 2. Mechanistic pathway of NAAA inhibition by benzyl carbamates.

References

  • Title: β -lactam carbamic acid ester as NAAA inhibitors. Synthesis and structure-activity relationship Source: eScholarship.org URL: [Link]

  • Title: Structure-Guided Design and Optimization of Dipeptidyl Inhibitors of Norovirus 3CL Protease. Structure-Activity Relationships and Biochemical, X-ray Crystallographic, Cell-Based, and In Vivo Studies Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Discovery and Structure–Activity Relationship of Potent and Selective Covalent Inhibitors of Transglutaminase 2 for Huntington's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Cross-Coupling of Amide and Amide Derivatives to Umbelliferone Nonaflates: Synthesis of Coumarin Derivatives and Fluorescent Materials Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester

Introduction & Strategic Rationale The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier "click chemistry" methodology, providing a bioorthogonal, highly specific, and efficient route to create stable 1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier "click chemistry" methodology, providing a bioorthogonal, highly specific, and efficient route to create stable 1,4-disubstituted 1,2,3-triazole linkages [[1]]([Link]).

This application note details a highly optimized protocol utilizing (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester (CAS: 880160-62-3) as the terminal alkyne substrate.

Mechanistic Advantage of the Substrate: The selection of this specific alkyne is driven by two structural causalities:

  • Aromatic Alkyne Reactivity: The ethynyl group is conjugated to a benzene ring. This electron-withdrawing aromatic system increases the acidity of the terminal alkyne proton, significantly accelerating the formation of the critical copper-acetylide intermediate compared to standard aliphatic alkynes .

  • Linker Stability: The methyl carbamate moiety provides a highly stable, non-cleavable linkage that resists plasma hydrolysis, making it an exceptional building block for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) .

Mechanistic Insights & Reagent Causality

A successful CuAAC reaction is not merely a mixture of reagents; it is a carefully orchestrated catalytic cycle. The uncatalyzed Huisgen cycloaddition requires elevated temperatures and yields mixed regioisomers. The introduction of Cu(I) accelerates the reaction rate by 107 to 108 and guarantees strict regioselectivity .

To maintain the thermodynamic stability of the Cu(I) catalyst in aqueous environments, specific supporting reagents are required:

  • THPTA Ligand: Unlike TBTA, THPTA is highly water-soluble. It coordinates the Cu(I) ion, accelerating the reaction while acting as a sacrificial reductant to block the generation of Reactive Oxygen Species (ROS) that would otherwise degrade sensitive biomolecules , .

  • Sodium Ascorbate: Acts as the primary reducing agent to convert stable Cu(II) into the active Cu(I) state. It is added in excess to prevent oxidative homocoupling (Glaser coupling) of the alkynes .

MechanisticLogic Alkyne (4-Ethynyl-benzyl)- methyl-carbamic acid methyl ester Product 1,4-Disubstituted 1,2,3-Triazole Alkyne->Product Cycloaddition Azide Azide-Functionalized Cargo Azide->Product Cycloaddition CuII CuSO4 (Cu II) CuI Active Cu(I) Catalyst CuII->CuI Reduction NaAsc Sodium Ascorbate NaAsc->CuI Donates e- CuI->Product Catalyzes THPTA THPTA Ligand THPTA->CuI Coordinates & Protects

Logical relationship and catalytic cycle of CuAAC reagents.

Experimental Design & Reagent Preparation

The following table summarizes the quantitative data and functional rationale for the required reagents, optimized for a standard 1 mL aqueous/DMSO bioconjugation reaction .

ReagentRoleStock ConcentrationFinal Reaction Conc.Causality / Rationale
(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester Substrate (Alkyne)10 mM (in DMSO)100 μMAromatic terminal alkyne for rapid Cu-acetylide formation.
Azide-Cargo Substrate (Azide)10 mM (in DMSO)150 μM (1.5 eq)Slight excess ensures complete consumption of the alkyne.
CuSO₄ • 5H₂O Catalyst Precursor20 mM (in H₂O)1 mMStable source of Cu(II); must be reduced in situ.
THPTA Stabilizing Ligand100 mM (in H₂O)5 mM (5:1 to Cu)5:1 ratio prevents Cu from binding to protein histidine/cysteine residues .
Sodium Ascorbate Reducing Agent100 mM (in H₂O)10 mM (10:1 to Cu)Must be prepared freshly . Reduces Cu(II) to active Cu(I) .

Step-by-Step Methodology

The order of addition in this protocol is a strict, self-validating system designed to prevent premature catalyst oxidation and target degradation.

Workflow Step1 1. Reagent Preparation Aqueous & DMSO Stocks Step2 2. Catalyst Pre-complexation Mix CuSO4 & THPTA Step1->Step2 Step3 3. Substrate Assembly Combine Alkyne & Azide Step2->Step3 Step4 4. Reaction Initiation Add Sodium Ascorbate Step3->Step4 Step5 5. Validation & Purification LC-MS / Dialysis Step4->Step5

Step-by-step experimental workflow for the CuAAC bioconjugation process.

Protocol Steps:
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester in anhydrous DMSO.

    • Prepare a 10 mM stock of the Azide-cargo in DMSO or water.

    • Prepare 20 mM CuSO₄ and 100 mM THPTA in degassed ultra-pure water.

    • Critical Step: Weigh and dissolve Sodium Ascorbate in water to 100 mM immediately before use. Discard any unused portion, as it rapidly oxidizes in air .

  • Catalyst Pre-complexation:

    • In a separate microcentrifuge tube, mix 50 μL of 20 mM CuSO₄ with 50 μL of 100 mM THPTA.

    • Vortex briefly and incubate at room temperature for 5 minutes.

    • Causality: Pre-complexation ensures that no free, uncoordinated copper is introduced to the reaction mixture, which could otherwise cause protein precipitation or non-specific binding , .

  • Reaction Assembly:

    • In the main reaction vessel, add the reaction buffer (e.g., PBS, pH 7.4).

    • Add 10 μL of the 10 mM Alkyne stock (Final: 100 μM).

    • Add 15 μL of the 10 mM Azide stock (Final: 150 μM).

    • Add 100 μL of the pre-complexed CuSO₄/THPTA mixture. Vortex gently.

  • Reaction Initiation:

    • Add 100 μL of the freshly prepared 100 mM Sodium Ascorbate to the reaction mixture.

    • Causality: Adding the reducing agent last initiates the generation of Cu(I) only when all substrates and protective ligands are already present, maximizing catalytic efficiency and minimizing ROS .

    • Flush the tube with Argon or Nitrogen, cap tightly to prevent oxygen ingress, and incubate at room temperature for 1–2 hours on an end-over-end rotator .

  • Validation & Purification (Self-Validating System):

    • Control Reaction: Run a parallel reaction omitting Sodium Ascorbate.

    • Analysis: Analyze both mixtures via LC-MS. The experimental tube should show a mass shift corresponding to the exact mass of the triazole conjugate. If the negative control shows product association, it indicates non-covalent trapping rather than successful click chemistry .

    • Purification: Quench the reaction with 5 mM EDTA to strip copper from the THPTA ligand, followed by dialysis or size-exclusion chromatography to remove small molecules.

Troubleshooting & Optimization

ObservationMechanistic CausalityCorrective Action
Incomplete Reaction / Low Yield Oxidation of Cu(I) back to inactive Cu(II) by dissolved oxygen.Degas all buffers with Argon prior to use. Ensure Sodium Ascorbate is freshly prepared. Increase Ascorbate to 20 mM .
Target Protein Precipitation Free Cu(I)/Cu(II) binding to surface histidine/cysteine residues, causing structural denaturation.Ensure strict adherence to the CuSO₄:THPTA pre-complexation step. Increase the THPTA:Cu ratio to 10:1 to fully sequester the metal , .
High Background Signal Non-specific hydrophobic interactions between the aromatic alkyne/azide and the target.Add 5-10% DMSO or DMF as a co-solvent to increase substrate solubility and reduce non-specific hydrophobic aggregation .

References

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at:[Link]

  • Click Chemistry and Targeted Degradation: A Winning Combination for Medicinal Chemists? Semantic Scholar. Available at: [Link]

  • Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Ting Laboratory. Available at:[Link]

Sources

Application

Application Note: Site-Specific Protein and Peptide Labeling using (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester via CuAAC

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Type: Technical Guide & Validated Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Type: Technical Guide & Validated Experimental Protocol.

Executive Summary & Mechanistic Rationale

The bioorthogonal labeling of proteins and peptides is a cornerstone of modern chemical biology and targeted drug development. Among the available methodologies, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for its unparalleled chemoselectivity and rapid kinetics [1].

This application note details the integration of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester (CAS: 880160-62-3) as a terminal alkyne tag for azide-modified proteins.

Why this specific compound?

While many aliphatic alkynes are practically invisible to standard UV detectors, the incorporation of the 4-ethynyl-benzyl moiety provides a robust chromophore (active at 254 nm and 280 nm), enabling precise HPLC tracking and quantification of the labeled peptide. Furthermore, the methyl-carbamic acid methyl ester (a methyl carbamate) linkage is highly resistant to hydrolytic and proteolytic cleavage compared to standard amides or esters. This ensures that the resulting 1,2,3-triazole conjugate remains structurally intact during downstream in vitro or in vivo assays, without altering the isoelectric point (pI) of the target protein [2].

Scientific Integrity: The Causality of Reaction Conditions

Performing CuAAC on delicate biomolecules requires strict control over the catalytic microenvironment. Copper(I), while essential for the cycloaddition, readily reacts with molecular oxygen to generate Reactive Oxygen Species (ROS). These ROS can rapidly oxidize histidine, methionine, and cysteine residues, leading to protein aggregation or loss of function.

To create a self-validating, non-destructive system , our protocol mandates the following mechanistic safeguards:

  • Ligand-Accelerated Catalysis (THPTA or BTTAA): We utilize water-soluble polytriazole ligands (e.g., THPTA) at a strict 5:1 molar ratio to Cu(II). The ligand fully coordinates the Cu(I) center, accelerating the reaction while acting as a sacrificial reductant to suppress ROS generation [3].

  • Ascorbate Byproduct Scavenging: Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) species. However, its oxidized byproduct, dehydroascorbate, can decompose into reactive aldehydes that cross-link arginine and lysine residues. We introduce Aminoguanidine to competitively scavenge these aldehydes, preserving protein integrity [1].

Mechanism Cu2 Cu(II) Precursor (CuSO4) Cu1 Active Cu(I) Catalyst Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reducing Agent) Asc->Cu1 e- donor Alkyne (4-Ethynyl-benzyl)-methyl- carbamic acid methyl ester Cu1->Alkyne Pi-complexation Ligand THPTA/BTTAA Ligand (Stabilizes Cu(I), Prevents ROS) Ligand->Cu1 Coordination Triazole Stable 1,2,3-Triazole Protein Conjugate Alkyne->Triazole Cycloaddition Azide Azide-Tagged Protein Azide->Triazole Cycloaddition

Figure 1: Catalytic mechanism of CuAAC with ligand-mediated ROS protection.

Reagent Matrix & Quantitative Data

To ensure reproducibility, all quantitative parameters are summarized below. The stoichiometric ratios are optimized for a protein concentration of 1–2 mg/mL.

ReagentStock ConcentrationFinal Reaction Conc.Mechanistic Function
Azide-Modified Protein 10 mg/mL (in PBS)1.0 - 2.0 mg/mLTarget macromolecule
(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester 10 mM (in DMSO)100 µM (10-fold excess)Bioorthogonal Alkyne Tag
CuSO₄ 20 mM (in H₂O)50 µMCu(II) Precursor
THPTA Ligand 50 mM (in H₂O)250 µM (5:1 to Cu)Cu(I) Stabilizer / ROS Scavenger
Aminoguanidine HCl 100 mM (in H₂O)5.0 mMDehydroascorbate Scavenger
Sodium Ascorbate 100 mM (Fresh in H₂O)2.5 mMReducing Agent

Step-by-Step Experimental Protocol

This workflow is designed to be self-validating. By utilizing Intact Mass LC-MS as a readout, researchers can confirm the exact addition of the alkyne mass (+203.09 Da) to the protein, ensuring no off-target oxidation (+16 Da) has occurred.

Phase 1: Preparation of the Catalytic Complex

Crucial Note: The Cu(II) and the ligand MUST be pre-mixed before introduction to the protein. Adding uncoordinated copper directly to the protein will cause irreversible metallo-aggregation.

  • In a clean microcentrifuge tube, combine 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA ligand.

  • Vortex briefly and incubate at room temperature for 5 minutes. The solution will turn a faint, clear blue, indicating the formation of the Cu(II)-THPTA complex.

Phase 2: The Bioconjugation Reaction (CuAAC)
  • In a 1.5 mL low-protein-binding tube, dilute the Azide-Modified Protein in 100 mM Sodium Phosphate buffer (pH 7.4) to a final volume of 850 µL (target concentration: ~1.5 mg/mL).

  • Add 10 µL of the 10 mM (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester stock (in DMSO). Vortex gently. Note: Final DMSO concentration should not exceed 5% to prevent protein denaturation.

  • Add 50 µL of 100 mM Aminoguanidine HCl to the protein mixture.

  • Add the pre-mixed CuSO₄/THPTA catalytic complex (7.5 µL) to the reaction vessel.

  • Initiation: Immediately prior to use, dissolve solid Sodium Ascorbate in degassed water to make a 100 mM stock. Add 25 µL of this fresh ascorbate to the reaction mixture.

  • Cap the tube, flush briefly with Argon or Nitrogen gas (optional but recommended to limit ambient O₂), and incubate on a slow end-over-end rotator at room temperature for 1 to 2 hours.

Phase 3: Purification and Validation
  • Quenching: Stop the reaction by adding EDTA to a final concentration of 5 mM. This strips the copper from the THPTA ligand and halts catalysis.

  • Desalting: Pass the reaction mixture through a pre-equilibrated Zeba™ Spin Desalting Column (or equivalent SEC column) to remove the small molecule alkyne, copper, and ligands.

  • Validation: Analyze the desalted protein via LC-MS. You should observe a discrete mass shift corresponding to the exact mass of the alkyne tag (+203.09 Da per azide site).

Workflow A 1. Pre-mix Cu(II) + THPTA (Prevents Protein Aggregation) D 4. CuAAC Reaction (1-2 hrs, Room Temp, pH 7.4) A->D B 2. Combine Protein-Azide + Alkyne Tag + Aminoguanidine B->D C 3. Initiate with Fresh Ascorbate (Generates Cu(I)) C->D E 5. Quench with EDTA & Desalt (SEC) D->E F 6. LC-MS Validation (Confirm +203.09 Da Mass Shift) E->F

Figure 2: Step-by-step workflow for bioorthogonal protein labeling.

Troubleshooting & Field Insights

  • Incomplete Labeling: If LC-MS shows a high percentage of unreacted azide-protein, the Cu(I) may have oxidized too rapidly. Ensure the sodium ascorbate is prepared immediately before use. Do not use ascorbate solutions older than 30 minutes. Alternatively, upgrade the ligand from THPTA to BTTAA, which has a higher binding affinity for Cu(I) and provides superior catalytic turnover [4].

  • Protein Precipitation: If the protein crashes out of solution upon addition of the alkyne, the hydrophobicity of the (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester is likely exceeding the solubility threshold of your specific protein. Reduce the alkyne equivalent from 10x to 3x, or increase the co-solvent (DMSO) up to a maximum tolerated limit (usually 5-10%).

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.[Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals.[Link]

  • Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition.[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Chemical Biology (2025).[Link]

Method

In Situ Generation of Reagents for Carbamate Synthesis: A Guide to Safer and More Efficient Protocols

An Application Note and Protocol Guide Introduction: Reimagining Carbamate Synthesis Beyond Hazardous Reagents Carbamates are a cornerstone of modern chemistry, with their applications spanning pharmaceuticals, agrochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Introduction: Reimagining Carbamate Synthesis Beyond Hazardous Reagents

Carbamates are a cornerstone of modern chemistry, with their applications spanning pharmaceuticals, agrochemicals, and advanced materials.[1][2] Traditionally, the synthesis of these vital compounds has been reliant on highly toxic and hazardous reagents such as phosgene and isocyanates.[1][2][3] The handling and storage of these chemicals pose significant safety risks, particularly at an industrial scale.[4][5]

The paradigm of in situ reagent generation offers a compelling solution to these challenges. By generating the reactive intermediate directly within the reaction mixture, the need to handle, store, and transport hazardous materials is eliminated.[4][6] This approach not only enhances safety but also allows for the use of unstable intermediates and can lead to more efficient and atom-economical synthetic routes.[5][7] This guide provides an in-depth exploration of various methodologies for the in situ generation of reagents for carbamate synthesis, complete with detailed protocols and the scientific rationale behind them.

In Situ Generation of Isocyanates as Carbamate Precursors

Isocyanates are highly reactive intermediates that readily react with alcohols to form carbamates.[8][9] Several classical rearrangement reactions provide elegant and reliable methods for the in situ generation of isocyanates, which can be trapped by an alcohol present in the reaction mixture.[10][11]

The Curtius Rearrangement: From Carboxylic Acids to Carbamates

The Curtius rearrangement is a versatile and widely used method for the conversion of carboxylic acids to isocyanates via an acyl azide intermediate.[8][12] The reaction proceeds under mild conditions, and the resulting isocyanate can be readily transformed into a variety of amine derivatives, including carbamates.[12]

Causality: The driving force for the rearrangement is the extrusion of a molecule of nitrogen gas, which is a highly stable and entropically favorable process.[9] This allows the reaction to proceed smoothly under thermal or photochemical conditions.

cluster_curtius Curtius Rearrangement Workflow Carboxylic_Acid Carboxylic Acid Acyl_Azide Acyl Azide Intermediate Carboxylic_Acid->Acyl_Azide  Acyl Halide Formation  + Azide Salt Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate  Thermal Decomposition  (-N2) Carbamate Carbamate Product Isocyanate->Carbamate Alcohol Alcohol (R'-OH) Alcohol->Carbamate

Caption: Workflow for Curtius Rearrangement.

Protocol 2.1: One-Pot Curtius Rearrangement for Carbamate Synthesis

This protocol describes the conversion of a carboxylic acid to a carbamate in a single pot via an in situ generated isocyanate.

Materials:

  • Carboxylic acid

  • Thionyl chloride or oxalyl chloride

  • Sodium azide

  • Anhydrous toluene

  • Alcohol (R'-OH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous toluene, add thionyl chloride (1.2 equiv) or oxalyl chloride (1.2 equiv) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

  • In a separate flask, prepare a solution of sodium azide (1.5 equiv) in a minimal amount of water and add it to a vigorously stirred solution of the acyl chloride in toluene at 0 °C.

  • After stirring for 1 hour at 0 °C, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • To the resulting solution of the acyl azide, add the desired alcohol (1.5 equiv).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC. The rearrangement is typically complete within 1-3 hours.

  • Upon completion, cool the reaction to room temperature, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography to afford the desired carbamate.

Carboxylic Acid ExampleAlcohol ExampleTypical Yield
Benzoic AcidBenzyl Alcohol85-95%
Phenylacetic AcidEthanol80-90%
Cyclohexanecarboxylic AcidMethanol88-97%
The Hofmann Rearrangement: From Primary Amides to Carbamates

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[13][14] By performing the reaction in the presence of an alcohol, the intermediate isocyanate can be trapped to yield a carbamate.[13][15]

Causality: The reaction is initiated by the deprotonation of the amide followed by halogenation to form an N-haloamide. A subsequent deprotonation and rearrangement lead to the isocyanate.[13]

cluster_hofmann Hofmann Rearrangement Workflow Primary_Amide Primary Amide N_Haloamide N-Haloamide Intermediate Primary_Amide->N_Haloamide  Base + Halogen Isocyanate Isocyanate Intermediate N_Haloamide->Isocyanate  Base  (Rearrangement) Carbamate Carbamate Product Isocyanate->Carbamate Alcohol Alcohol (R'-OH) Alcohol->Carbamate

Caption: Workflow for Hofmann Rearrangement.

Protocol 2.2: Hofmann Rearrangement for Carbamate Synthesis

Materials:

  • Primary amide

  • Sodium hydroxide

  • Bromine

  • Alcohol (R'-OH)

  • Dioxane or THF

Procedure:

  • Prepare a solution of sodium hydroxide (2.2 equiv) in water and cool to 0 °C.

  • Slowly add bromine (1.1 equiv) to the cold sodium hydroxide solution to form sodium hypobromite in situ.

  • In a separate flask, dissolve the primary amide (1.0 equiv) in the chosen alcohol (R'-OH) as the solvent.

  • Slowly add the freshly prepared sodium hypobromite solution to the amide solution at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 50-70 °C until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Primary Amide ExampleAlcohol ExampleTypical Yield
BenzamideMethanol75-85%
AcetamideBenzyl Alcohol70-80%
The Lossen Rearrangement: From Hydroxamic Acids to Carbamates

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives to an isocyanate.[16][17] The reaction is typically base-induced and, like the other rearrangements, the isocyanate can be trapped in situ with an alcohol.[16][18]

Causality: The reaction proceeds via deprotonation of the hydroxamic acid derivative, followed by a concerted rearrangement where the R group migrates and a carboxylate anion is expelled, forming the isocyanate.[16]

cluster_lossen Lossen Rearrangement Workflow Hydroxamic_Acid Hydroxamic Acid Derivative Anion Anionic Intermediate Hydroxamic_Acid->Anion  Base Isocyanate Isocyanate Intermediate Anion->Isocyanate  Rearrangement Carbamate Carbamate Product Isocyanate->Carbamate Alcohol Alcohol (R'-OH) Alcohol->Carbamate

Caption: Workflow for Lossen Rearrangement.

Protocol 2.3: Lossen Rearrangement for Carbamate Synthesis

Materials:

  • Hydroxamic acid

  • Activating agent (e.g., acetic anhydride, thionyl chloride)

  • Base (e.g., pyridine, triethylamine)

  • Alcohol (R'-OH)

  • Anhydrous solvent (e.g., THF, dichloromethane)

Procedure:

  • To a solution of the hydroxamic acid (1.0 equiv) in an anhydrous solvent, add the activating agent (1.1 equiv) and a base (1.2 equiv) at 0 °C.

  • Stir the mixture for 30 minutes to form the O-acyl hydroxamate.

  • Add the alcohol (1.5 equiv) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Upon completion, cool the reaction, wash with water and brine, and dry the organic layer.

  • Concentrate the solvent and purify the product by column chromatography.

Hydroxamic Acid ExampleAlcohol ExampleTypical Yield
Benzohydroxamic AcidEthanol70-80%

In Situ Generation of Chloroformates and Their Equivalents

Chloroformates are excellent reagents for carbamate synthesis, reacting readily with amines. However, they are often derived from phosgene. In situ generation methods provide safer alternatives.

Photo-on-Demand Synthesis of Chloroformates

A novel approach involves the in situ synthesis of chloroformates from an alcohol in a chloroform solution under photoirradiation.[19][20][21] This method avoids the direct use of phosgene and allows for a one-pot conversion to carbamates.[19][22]

Causality: Chloroform acts as both the solvent and the reagent. UV light in the presence of oxygen initiates a radical process that converts the alcohol and chloroform into the corresponding chloroformate.[19]

Protocol 3.1: One-Pot Photo-on-Demand Carbamate Synthesis

Materials:

  • Primary alkyl alcohol

  • Chloroform (stabilizer-free)

  • Oxygen source

  • Low-pressure mercury lamp

  • Amine

Procedure:

  • In a quartz reaction vessel, dissolve the primary alkyl alcohol (1.0 equiv) in chloroform.

  • Bubble oxygen through the solution while irradiating with a low-pressure mercury lamp at a controlled temperature (e.g., 10 °C).

  • Monitor the formation of the chloroformate by GC-MS or NMR.

  • Once the chloroformate formation is complete, stop the irradiation and oxygen bubbling.

  • Add the amine (1.2 equiv) to the reaction mixture.

  • Heat the mixture to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction, wash with dilute acid and then brine, and dry the organic layer.

  • Concentrate the solvent and purify the product by column chromatography.

Alcohol ExampleAmine ExampleTypical Yield
1-HexanolAniline70%
1-ButanolBenzylamine65-75%
Using Triphosgene as a Phosgene Equivalent

Triphosgene (bis(trichloromethyl) carbonate) is a solid, safer alternative to gaseous phosgene.[3][23] In the presence of a base, it decomposes to generate phosgene in situ, which can then react with an alcohol to form a chloroformate, followed by reaction with an amine to yield a carbamate.[24][25]

Causality: Triphosgene serves as a convenient and more easily handled source of phosgene, allowing for its controlled generation within the reaction vessel.

Protocol 3.2: Carbamate Synthesis Using Triphosgene

Materials:

  • Alcohol

  • Amine

  • Triphosgene

  • Base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • To a solution of the alcohol (1.0 equiv) and a base (1.1 equiv) in an anhydrous solvent at 0 °C, slowly add a solution of triphosgene (0.4 equiv) in the same solvent.

  • Stir the mixture at 0 °C for 1-2 hours to form the chloroformate in situ.

  • In a separate flask, prepare a solution of the amine (1.0 equiv) and a base (1.1 equiv) in the same anhydrous solvent.

  • Slowly add the amine solution to the chloroformate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water, separate the organic layer, and wash with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Alcohol ExampleAmine ExampleTypical Yield
PhenolAniline85-95%
EthanolCyclohexylamine80-90%

Direct Carbamate Synthesis via In Situ Activation of Carbon Dioxide

The use of carbon dioxide (CO2) as a C1 building block is a highly attractive, green, and sustainable approach to carbamate synthesis.[1][26][27] These methods typically involve the in situ formation of a carbamic acid or a related activated species.

Organocatalytic Methods

Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the reaction between an amine, CO2, and an alkyl halide to form a carbamate.[1][28]

Causality: DBU activates the amine and facilitates the reaction with CO2 to form an ammonium carbamate intermediate. This intermediate then undergoes nucleophilic attack on the alkyl halide to produce the carbamate.[26]

cluster_co2 DBU-Catalyzed Carbamate Synthesis from CO2 Amine Amine (R-NH2) Ammonium_Carbamate Ammonium Carbamate Intermediate Amine->Ammonium_Carbamate CO2 CO2 CO2->Ammonium_Carbamate Alkyl_Halide Alkyl Halide (R'-X) Carbamate Carbamate Product Alkyl_Halide->Carbamate DBU DBU DBU->Ammonium_Carbamate Ammonium_Carbamate->Carbamate

Caption: DBU-Catalyzed Carbamate Synthesis from CO2.

Protocol 4.1: DBU-Catalyzed Carbamate Synthesis

Materials:

  • Amine

  • Alkyl halide

  • DBU

  • CO2 source (gas cylinder or dry ice)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • In a reaction vessel, dissolve the amine (1.0 equiv) and DBU (1.5 equiv) in the anhydrous solvent.

  • Bubble CO2 gas through the solution for 30 minutes at room temperature, or add crushed dry ice to the mixture.

  • Add the alkyl halide (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.[29]

Continuous-Flow Synthesis from CO2

Continuous-flow chemistry is particularly well-suited for reactions involving gases like CO2, offering excellent control over reaction parameters and enhanced safety.[1][2][5]

Causality: The high surface-area-to-volume ratio in flow reactors enhances mass transfer between the gas (CO2) and liquid phases, leading to faster and more efficient reactions.[6]

cluster_flow Continuous-Flow Carbamate Synthesis Reagent_Syringe Reagent Solution (Amine, Alkyl Halide, DBU) T_Mixer T-Mixer Reagent_Syringe->T_Mixer CO2_Source CO2 Gas Cylinder CO2_Source->T_Mixer Heated_Reactor Heated Coil Reactor T_Mixer->Heated_Reactor BPR Back-Pressure Regulator Heated_Reactor->BPR Product_Collection Product Collection BPR->Product_Collection

Caption: Continuous-Flow Carbamate Synthesis Setup.

Protocol 4.2: Continuous-Flow Carbamate Synthesis

Materials & Equipment:

  • Continuous-flow reactor system (e.g., Vapourtec E-series) with a coil reactor

  • Syringe pumps

  • Mass flow controller for CO2

  • Back-pressure regulator

  • Amine, alkyl bromide, DBU, acetonitrile

Procedure:

  • Prepare a stock solution of the amine (1.0 equiv), alkyl bromide (2.0 equiv), and DBU (2.0 equiv) in acetonitrile.[1]

  • Set up the continuous-flow system, heating the coil reactor to 70 °C and setting the back-pressure regulator to 3 bar.[1]

  • Pump the reagent solution through the reactor at a flow rate of 250 µL/min.[1]

  • Introduce CO2 into the system at a flow rate of 6.0 mL/min.[1]

  • Collect the product exiting the reactor.

  • After collection, concentrate the solvent and purify the product as needed.

Amine ExampleAlkyl Bromide ExampleResidence TimeYield
BenzylamineBenzyl Bromide20 min92%
PiperidineEthyl Bromide20 min85%

Conclusion

The in situ generation of reagents for carbamate synthesis represents a significant advancement in chemical safety and efficiency. By avoiding the handling of highly toxic intermediates like phosgene and isocyanates, these methods create a safer research and manufacturing environment. Furthermore, the use of CO2 as a feedstock aligns with the principles of green chemistry, offering sustainable routes to valuable carbamate products. The protocols detailed in this guide provide a starting point for researchers to implement these modern techniques in their own laboratories.

References

  • Li, S., Khan, R., Zhang, X., Yang, Y., Wang, Z., Zhan, Y., ... & Fan, B. (2019). One stone two birds: cobalt-catalyzed in situ generation of isocyanates and benzyl alcohols for the synthesis of N-aryl carbamates. Organic & Biomolecular Chemistry, 17(23), 5784-5788. Retrieved from [Link]

  • ResearchGate. (n.d.). Green synthesis of carbamates from CO2, amines and alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2018). Alkali Metal Salt as Catalyst for Direct Synthesis of Carbamate from Carbon Dioxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Catalytic Synthesis of N-Arylcarbamates from CO2, Anilines and Alcohols. Retrieved from [Link]

  • Semantic Scholar. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Retrieved from [Link]

  • RSC Publishing. (2019). One stone two birds: cobalt-catalyzed in situ generation of isocyanates and benzyl alcohols for the synthesis of N-aryl carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

  • PubMed. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

  • PMC. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • PMC. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]

  • PMC. (n.d.). The Concept of Chemical Generators: On-Site On-Demand Production of Hazardous Reagents in Continuous Flow. Retrieved from [Link]

  • ACS Publications. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green synthesis of carbamates from CO2, amines and alcohols. Retrieved from [Link]

  • University of Toronto. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Asymmetric Mannich Reactions with in Situ Generation of Carbamate-Protected Imines by an Organic Catalyst. Retrieved from [Link]

  • ResearchGate. (2025). Various Approaches for the Synthesis of Organic Carbamates. Retrieved from [Link]

  • Wikipedia. (n.d.). Lossen rearrangement. Retrieved from [Link]

  • Figshare. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Retrieved from [Link]

  • ACS Publications. (2003). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • ISU ReD. (n.d.). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving. Retrieved from [Link]

  • Chemistry Steps. (2025). Curtius Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • PubMed. (2025). Innovations in isocyanate synthesis for a sustainable future. Retrieved from [Link]

  • RSC Publishing. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]

  • PMC. (n.d.). A decade review of triphosgene and its applications in organic reactions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP2447255A1 - Process for the synthesis of cyclic carbamates.
  • Google Patents. (n.d.). WO1992017442A1 - Process for the preparation of isocyanates and carbamates using a silver salt promoted hofmann rearrangement.
  • Chemistry Steps. (2025). Hofmann Rearrangement. Retrieved from [Link]

  • PubMed. (2017). Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and "Pseudo-Catalytic" in Isocyanate. Retrieved from [Link]

  • ACS Publications. (2021). Hypervalent Iodine Reagent-Promoted Hofmann-Type Rearrangement/Carboxylation of Primary Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). The Lossen rearrangement from free hydroxamic acids. Retrieved from [Link]

  • Quora. (2013). What is lossen rearrangement and its mechanism?. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of methods for the synthesis of organic carbamates from CO2. Retrieved from [Link]

  • PMC. (n.d.). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. Retrieved from [Link]

  • ACS Publications. (2007). Asymmetric Mannich Reactions with in Situ Generation of Carbamate-Protected Imines by an Organic Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Concept of Chemical Generators: On-Site On-Demand Production of Hazardous Reagents in Continuous Flow. Retrieved from [Link]

  • ACS Publications. (2021). The Concept of Chemical Generators: On-Site On-Demand Production of Hazardous Reagents in Continuous Flow. Retrieved from [Link]

  • IntechOpen. (n.d.). Synthesis of Aromatic Carbamates from CO 2 . Implications for the Polyurethane Industry. Retrieved from [Link]

  • Pure Synth. (2025). Improving Safety and Efficiency in Custom Synthesis Using Flow Techniques. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Click Chemistry with Sterically Hindered Azides

Welcome to the Advanced Applications Support Center. This guide is specifically curated for researchers, scientists, and drug development professionals dealing with notoriously sluggish cycloadditions involving tertiary,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is specifically curated for researchers, scientists, and drug development professionals dealing with notoriously sluggish cycloadditions involving tertiary, ortho-substituted aryl, and sterically encumbered aliphatic azides.

Diagnostic Troubleshooting Workflow

When standard click chemistry conditions fail, use the following logical workflow to isolate the chemical bottleneck and apply the correct optimization strategy.

G Start Low Yield with Hindered Azide AlkyneType Alkyne Type? Start->AlkyneType Internal Internal Alkyne AlkyneType->Internal Terminal Terminal Alkyne AlkyneType->Terminal RuAAC Switch to RuAAC (5 mol% Ru, 80°C) Internal->RuAAC CuAAC Optimize CuAAC Terminal->CuAAC CatCheck Catalyst Active? (Fresh Ascorbate, Degassed?) CuAAC->CatCheck FixCat Degas Solvents Use Fresh NaAsc CatCheck->FixCat No OptCond Increase Cu to 5-10 mol% Use BTTAA/THPTA Ligand Heat to 60-80°C CatCheck->OptCond Yes

Troubleshooting workflow for sterically hindered azide-alkyne cycloadditions.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my tertiary azide fail to react under standard CuAAC conditions (1 mol% Cu, TBTA, RT)? A1: The failure is driven by steric bulk impeding the formation of the critical copper-acetylide-azide metallacycle[1]. Standard ligands like TBTA are rigid and possess lower aqueous solubility, failing to stabilize the Cu(I) center long enough for the slow, hindered reaction to occur. Furthermore, because hindered reactions take significantly longer, trace oxygen ingress inevitably oxidizes the active Cu(I) to inactive Cu(II) before the reaction can complete. Solution: Switch to highly active, flexible, and water-soluble ligands like BTTAA or THPTA[2]. Increase the reaction temperature to 60–80 °C and strictly degas all solvents[1].

Q2: I need a metal-free alternative for in vivo labeling. Will SPAAC work for my hindered azide? A2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is highly sensitive to steric hindrance. If you are using dibenzocyclooctynes (like ADIBO or DBCO), the bulky flanking benzene rings cause severe Pauli repulsion with tertiary azides, dropping reaction rates by several orders of magnitude compared to primary azides[3]. Solution: You must use less sterically demanding cyclooctynes, such as BCN (bicyclononyne), which lacks the bulky flanking rings and accommodates tertiary azides much more effectively[3].

Q3: My alkyne is internal, and my azide is hindered. What are my options? A3: CuAAC is strictly limited to terminal alkynes. For internal alkynes, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is required[4]. However, extreme steric congestion can disrupt the standard RuAAC mechanistic pathway, leading to low yields or mixed regioselectivity. Solution: Increase the catalyst loading to 5 mol% of Cp*RuCl(COD), extend the reaction time, and heat the reaction to 80 °C in a non-coordinating solvent like benzene or dioxane[4].

Quantitative Data: Reaction Condition Matrix

The following table summarizes the empirical adjustments required to overcome activation energy barriers for various hindered substrates.

Azide TypeReaction TypeStandard Condition (Fails/Slow)Optimized Condition (High Yield)Expected Yield
Tertiary Azide CuAAC1 mol% Cu, TBTA, RT5 mol% Cu, BTTAA, 60 °C>85%
ortho-Substituted Aryl CuAAC1 mol% Cu, TBTA, RT5–10 mol% Cu, THPTA, 80 °C70–90%
Tertiary Azide SPAACDBCO, RTBCN, RT or 40 °CModerate–High
Hindered Azide RuAAC1 mol% Ru, RT5 mol% Ru, Benzene, 80 °C>80%

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each critical step includes a mechanistic rationale and a validation checkpoint.

Protocol A: High-Efficiency CuAAC for Tertiary/Hindered Azides

Mechanistic Goal: Maintain a high concentration of stabilized Cu(I) over an extended period at elevated temperatures.

Step 1: Reagent Preparation

  • Prepare a 0.1 M stock solution of CuSO₄·5H₂O in degassed deionized water.

  • Prepare a 0.1 M stock solution of BTTAA (or THPTA) ligand in degassed water.

  • Critical Step: Prepare a 1.0 M solution of sodium ascorbate in degassed water immediately before use .

  • Causality: Sodium ascorbate degrades rapidly in solution; old stock solutions will fail to reduce Cu(II) to the active Cu(I) species, stalling the reaction[1].

Step 2: Pre-complexation

  • In a small vial, mix the CuSO₄ solution and the BTTAA ligand solution at a 1:2 molar ratio (e.g., 5 mol% Cu to 10 mol% Ligand).

  • Causality: Pre-forming the Cu-ligand complex before introducing it to the alkyne prevents copper-induced alkyne homocoupling (Glaser coupling), a common side reaction that consumes starting material.

Step 3: Reaction Assembly & Degassing

  • In a Schlenk flask, dissolve the sterically hindered azide (1.0 eq) and terminal alkyne (1.2 eq) in a degassed solvent mixture (e.g., DMSO/t-BuOH/H₂O 3:1:1).

  • Perform three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Validation Checkpoint: Oxygen is the primary killer of CuAAC reactions. If the final reaction mixture turns blue or green, Cu(I) has oxidized to Cu(II). A properly degassed, active reaction will remain pale yellow or colorless.

Step 4: Initiation and Monitoring

  • Under an inert atmosphere (Argon), add the pre-complexed Cu/BTTAA solution to the Schlenk flask.

  • Add the fresh sodium ascorbate solution (20 mol%).

  • Heat the reaction to 60 °C and stir for 12–24 hours.

  • Self-Validation: Monitor via LC-MS. If starting material persists after 12 hours but the solution remains pale (indicating active Cu(I)), the steric barrier is the sole limiting factor. Increase the temperature to 80 °C. If the solution is green, re-dose with fresh sodium ascorbate and degas again.

Protocol B: RuAAC for Hindered Azides and Internal Alkynes

Mechanistic Goal: Overcome steric congestion to form 1,5-disubstituted or 1,4,5-trisubstituted triazoles.

Step 1: Inert Atmosphere Setup

  • Flame-dry a Schlenk tube and backfill with Argon.

  • Causality: The Ruthenium catalyst is sensitive to moisture and air, which can lead to catalyst decomposition before the slow cycloaddition can occur.

Step 2: Reagent Loading

  • Add the hindered azide (1.0 eq) and internal alkyne (1.0 eq) to the flask.

  • Add 5 mol% of Cp*RuCl(COD) catalyst. Note: The standard 1 mol% loading is insufficient for sterically hindered substrates[4].

Step 3: Solvent Addition and Heating

  • Add dry, degassed benzene or dioxane to achieve a 0.1 M concentration.

  • Seal the tube and heat to 80 °C for 12–24 hours.

  • Validation Checkpoint: Confirm regioselectivity via 1H-NMR or 2D-NOESY. RuAAC should exclusively yield the 1,5-disubstituted (or 1,4,5-trisubstituted) triazole. The absence of the 1,4-isomer confirms the Ru-catalyzed pathway was successful and not overridden by thermal background reactions.

References[3] Title: Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC

Source: nih.gov URL: [4] Title: Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews Source: acs.org URL: [1] Title: Technical Support Center: Managing Steric Hindrance in 1-Azidopropane Cycloadditions Source: benchchem.com URL: [2] Title: Cycloadditions in Bioorthogonal Chemistry Source: ethernet.edu.et URL:

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in CuAAC Reactions

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with reaction efficiency. Here, we address common issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience to help you optimize your experiments for maximal conversion.

The CuAAC Catalytic Cycle: A Quick Primer

Before troubleshooting, it's crucial to understand the mechanism you're working with. The CuAAC reaction is not a concerted cycloaddition; it's a stepwise, copper-mediated process.[1] The catalytically active species is Copper(I), which coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide, ultimately leading to the stable 1,4-disubstituted triazole product and regeneration of the Cu(I) catalyst.[2][3] Any interruption in this cycle will lead to low or no product formation.

CuAAC_Mechanism cluster_0 Catalyst Generation cluster_1 Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I)  Reduction  (e.g., Sodium Ascorbate) Cu_Acetylide [Cu(I)]-C≡C-R1 Cu(I)->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Cu_Triazolide Copper(I) Triazolide Metallacycle->Cu_Triazolide Ring Contraction Product Triazole Product Cu_Triazolide->Product + H+ Product->Cu(I) Catalyst Regeneration Troubleshooting_Workflow Start Low or No Conversion Catalyst Check Catalyst System (Cu Source, Ligand, Reductant) Start->Catalyst Is the catalyst active? Reagents Verify Reagents (Purity, Stoichiometry, Stability) Catalyst->Reagents Catalyst OK Conditions Assess Reaction Conditions (Solvent, O2, Temperature) Reagents->Conditions Reagents OK SideReactions Investigate Side Reactions (Homocoupling, Decomposition) Conditions->SideReactions Conditions OK

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Troubleshooting

Technical Support Center: Catalyst Selection &amp; Optimization for Alkyne-Azide Cycloadditions

Welcome to the Technical Support Center for Alkyne-Azide Cycloadditions (Click Chemistry). As bioorthogonal chemistry and materials science advance, selecting the correct catalytic system—whether Copper-Catalyzed (CuAAC)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alkyne-Azide Cycloadditions (Click Chemistry). As bioorthogonal chemistry and materials science advance, selecting the correct catalytic system—whether Copper-Catalyzed (CuAAC), Strain-Promoted (SPAAC), or Ruthenium-Catalyzed (RuAAC)—is paramount. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure your cycloadditions are efficient, regioselective, and biologically compatible.

Section 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Mechanistic Causality: CuAAC relies on the in situ generation of a Cu(I) active species, which coordinates to terminal alkynes to form a highly reactive copper acetylide intermediate. This dramatically lowers the activation energy, driving the reaction to exclusively form 1,4-disubstituted 1,2,3-triazoles. The primary failure point in CuAAC is the disproportionation of Cu(I) and its tendency to generate Reactive Oxygen Species (ROS) via Fenton-like reactions, which degrades biological targets.

CuAAC_Mechanism Cu_Source Cu(II) Salt + Na-Ascorbate (Precatalyst Reduction) Cu_I Cu(I) Active Species Cu_Source->Cu_I Reduction Complex Cu(I)-Ligand Complex Cu_I->Complex Coordination Ligand THPTA / BTTAA Ligand (Stabilization) Ligand->Complex Acetylide Copper Acetylide Intermediate Complex->Acetylide + Alkyne Alkyne Terminal Alkyne Alkyne->Acetylide Triazole 1,4-Disubstituted 1,2,3-Triazole Acetylide->Triazole + Azide Azide Organic Azide Azide->Triazole Triazole->Complex Catalyst Regeneration

CuAAC catalytic workflow illustrating the generation and stabilization of the Cu(I) active species.

Troubleshooting & FAQs

Q: My live-cell CuAAC labeling shows high background fluorescence and poor cell viability. How do I optimize the catalyst? A: The issue is likely Cu(I)-mediated ROS generation and poor ligand solubility. If you are using TBTA, switch to a more advanced, water-soluble ligand like THPTA or BTTAA. As detailed in the1, THPTA and BTTAA protect histidine residues from oxidation and significantly lower ROS levels[1]. Maintain a strict CuSO₄:Ligand ratio of 1:5 to ensure all free copper is chelated.

Q: My reaction kinetics are sluggish, even with THPTA. A: Sluggish kinetics often result from incomplete Cu(II) reduction. Ensure your Sodium Ascorbate is prepared freshly in deoxygenated water. Ascorbate solutions turn yellow/brown upon oxidation; if your stock is discolored, it has lost its reducing capability[2].

Quantitative Data: CuAAC Ligand Selection Guide
LigandAqueous SolubilityBiocompatibilityReaction KineticsBest Use Case
TBTA LowPoor (High ROS)ModerateOrganic solvent synthesis, robust materials
THPTA HighGoodFastGeneral bioconjugation, fixed-cell imaging
BTTAA HighExcellentVery FastLive-cell imaging, sensitive protein labeling
Experimental Protocol: Optimized Chelation-Assisted CuAAC Labeling

Adapted from established site-specific protein labeling methodologies[3].

  • Substrate Preparation: Dilute the azide-functionalized protein and alkyne-probe in 100 mM Na-Phosphate buffer (pH 7.4).

  • Pre-mix Catalyst: In a separate tube, mix 100 mM CuSO₄ with 50 mM BTTAA stock to achieve a final CuSO₄:BTTAA molar ratio of 1:5.

    • Self-Validation Check: The solution must remain clear. Any precipitation indicates ligand degradation or improper buffer pH.

  • Reduction: Add freshly prepared 100 mM Sodium Ascorbate to the catalyst pre-mix.

    • Self-Validation Check: The solution should immediately transition from pale blue (Cu²⁺) to colorless/pale yellow, confirming the successful generation of the active Cu(I) complex.

  • Reaction: Add the activated catalyst mix to the protein/probe solution (Final Cu concentration: 50–100 µM). Incubate for 30–60 minutes at room temperature.

  • Quench & Purify: Quench the reaction by adding EDTA to a final concentration of 20 mM to strip the copper, followed by desalting column purification.

Section 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Mechanistic Causality: SPAAC eliminates the need for cytotoxic metal catalysts by utilizing the inherent ring strain of cyclooctynes (e.g., DBCO, BCN). The release of ring strain (≈18 kcal/mol) provides the thermodynamic driving force for the cycloaddition with azides, making it the premier choice for in vivo applications.

Troubleshooting & FAQs

Q: I am seeing low conjugation efficiency in my Antibody-Drug Conjugate (ADC) synthesis using SPAAC. A: Low product formation in SPAAC is typically caused by the inherently lower reaction kinetics of cyclooctynes compared to CuAAC, or steric hindrance at the conjugation site. To resolve this, ensure the azide-functionalized antibody is highly concentrated (5–10 mg/mL) and use a 5- to 20-fold molar excess of the DBCO-linker[4].

Experimental Protocol: SPAAC Conjugation for ADCs
  • Antibody Preparation: Buffer exchange the azide-functionalized antibody into PBS (pH 7.4) and concentrate to 5–10 mg/mL.

  • Conjugation: Add a 10-fold molar excess of the DBCO-drug linker stock solution (dissolved in DMSO). Ensure the final DMSO concentration remains below 10% to prevent antibody denaturation[4].

  • Incubation: Incubate the mixture for 4–24 hours at room temperature with gentle end-over-end mixing.

  • Purification & Validation: Remove unreacted DBCO-linker using a size-exclusion desalting column.

    • Self-Validation Check: Measure the absorbance at 280 nm (protein) and the specific wavelength of the drug/fluorophore to calculate the Degree of Labeling (DoL). A successful SPAAC reaction should yield a DoL matching your initial stoichiometric input minus a 10-15% inefficiency margin.

Section 3: Ruthenium-Catalyzed Alkyne-Azide Cycloaddition (RuAAC)

Mechanistic Causality: RuAAC complements CuAAC by providing exclusive access to the 1,5-disubstituted 1,2,3-triazole isomer. The reaction proceeds via a six-membered ruthenacycle intermediate. Computational studies indicate that the oxidative coupling of the azide and alkyne is the regioselectivity-determining step, while the subsequent reductive elimination is the rate-determining step[5],[6].

RuAAC_Cycle Precat [Cp*RuCl(COD)] Precatalyst Active [Cp*RuCl] Active Catalyst Precat->Active Ligand Dissociation Coord Azide & Alkyne Coordination Active->Coord Oxidative Oxidative Coupling (Regioselective Step) Coord->Oxidative Ruthenacycle Six-Membered Ruthenacycle Oxidative->Ruthenacycle Reductive Reductive Elimination (Rate-Determining) Ruthenacycle->Reductive Reductive->Active Catalyst Regeneration Product 1,5-Disubstituted 1,2,3-Triazole Reductive->Product

RuAAC catalytic cycle demonstrating 1,5-regioselectivity via a ruthenacycle intermediate.

Troubleshooting & FAQs

Q: My RuAAC reaction requires high heat (80 °C) and is yielding unwanted side products. How can I run this at room temperature? A: Standard catalysts like CpRuCl(PPh₃)₂ require elevated temperatures to dissociate the triphenylphosphine ligands and open the coordination sphere. Switch to the more reactive CpRuCl(COD) catalyst. The cyclooctadiene (COD) ligand is far more labile, allowing the active [Cp*RuCl] species to form rapidly, enabling quantitative yields at ambient temperature[5].

Quantitative Data: RuAAC Catalyst Selection Guide
CatalystReactivityOperating TempRegioselectivity (1,5-isomer)Best Use Case
CpRuCl(PPh₃)₂ Moderate60–80 °C>95%Standard synthetic applications
CpRuCl(COD) HighRoom Temp>95%Thermally sensitive substrates
[Cp*RuCl]₄ HighRoom Temp>95%High-throughput library synthesis
Experimental Protocol: Ambient-Temperature RuAAC Synthesis
  • Catalyst Preparation: In a nitrogen-purged vial, dissolve 1–5 mol % of Cp*RuCl(COD) in anhydrous, deoxygenated dioxane or toluene.

    • Self-Validation Check: The solution should exhibit a clear orange/brown color. Cloudiness indicates moisture contamination.

  • Substrate Addition: Dissolve equimolar amounts of the terminal alkyne and organic azide in the same solvent. Add this mixture dropwise to the catalyst solution.

  • Reaction & Monitoring: Stir the reaction at room temperature for 1–4 hours.

    • Self-Validation Check: Monitor the reaction via TLC or LC-MS. The reaction is complete when the characteristic azide stretch (if using IR) or the azide starting material peak completely disappears.

  • Purification: Concentrate the mixture under reduced pressure and purify directly via silica gel flash chromatography.

References
  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: PMC / NIH URL:1

  • CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based) Source: Jena Bioscience URL:2

  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Source: BenchChem URL:4

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Source: ACS Chemical Reviews URL:5

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents Source: MDPI URL:6

  • Site-specific protein labeling using PRIME and chelation-assisted click chemistry Source: Ting Laboratory / Nature Protocols URL:3

Sources

Optimization

Technical Support Center: Analytical Methods for Monitoring Carbamate Formation

Welcome to the Technical Support Center for carbamate synthesis and analysis. Monitoring the progress of carbamate formation—whether for polyurethane polymerization, pharmaceutical intermediate synthesis, or pesticide de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carbamate synthesis and analysis. Monitoring the progress of carbamate formation—whether for polyurethane polymerization, pharmaceutical intermediate synthesis, or pesticide degradation tracking—presents unique analytical challenges. Carbamates and their precursors (isocyanates, carbamoyl chlorides) are highly reactive, thermally labile, and prone to moisture-induced side reactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind analytical failures and provide self-validating protocols to ensure your data is structurally sound, reproducible, and mechanistically accurate.

Part 1: Real-Time Kinetic Monitoring via In-Situ FTIR (ReactIR)

In-situ Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for tracking the highly reactive intermediates involved in carbamate formation without perturbing the reaction equilibrium through physical sampling.

Frequently Asked Questions & Troubleshooting

Q: My ReactIR signal for the isocyanate peak (~2270 cm⁻¹) is decaying before I even add my nucleophile (alcohol/amine). What is causing this, and how do I fix it? A: This is a classic symptom of moisture contamination. Isocyanates react rapidly with trace water to form unstable carbamic acids, which spontaneously decarboxylate into primary amines. These amines then react with the remaining isocyanate to form urea byproducts, artificially accelerating isocyanate consumption and ruining your kinetic data[1]. Causality & Fix: The decay is caused by the parallel urea-formation pathway. To fix this, implement a self-validating baseline hold (see Protocol 1 below) to verify solvent dryness before initiating the reaction.

Q: I am tracking the carbamate carbonyl (C=O) stretch to monitor product formation, but the peak is broadening and shifting to lower wavenumbers over time. Is my product degrading? A: Not necessarily. As the carbamate concentration increases in the reactor, intermolecular hydrogen bonding between the carbamate N-H and C=O groups intensifies. This physical interaction weakens the carbonyl double bond slightly, altering its vibrational force constant and causing the peak to broaden and shift to lower wavenumbers (e.g., from 1730 cm⁻¹ to 1710 cm⁻¹). Causality & Fix: This shift reflects a change in the physical state (hydrogen bonding network), not chemical degradation. To accurately quantify conversion, integrate the entire area under the shifted envelope rather than tracking a single static peak height.

Carbamate_Kinetic_Pathway Amine Amine / Alcohol (Nucleophile) Isocyanate Isocyanate Intermediate (NCO peak ~2270 cm⁻¹) Amine->Isocyanate + Phosgene Eq. Phosgene Phosgene Equivalent (e.g., Triphosgene) Phosgene->Isocyanate Carbamate Carbamate Product (C=O peak ~1700 cm⁻¹) Isocyanate->Carbamate + Alcohol (Target) Urea Urea Byproduct (Moisture Contamination) Isocyanate->Urea + H₂O (Side Reaction) ReactIR In-Situ FTIR Monitoring Real-time kinetic tracking Isocyanate->ReactIR Carbamate->ReactIR

Fig 1. Carbamate formation pathways and in-situ FTIR monitoring points for kinetic tracking.

Protocol 1: Self-Validating In-Situ FTIR Monitoring of Isocyanate-Alcohol Reactions

Step 1: System Purge and Background Collection

  • Action: Insert the ReactIR probe into the empty reactor. Purge the vessel with dry N₂ for 30 minutes. Collect the background spectrum.

  • Causality: Atmospheric CO₂ and water vapor have strong IR absorbances that overlap with critical carbamate/isocyanate regions. Purging eliminates these spectral artifacts, ensuring a flat baseline.

Step 2: Solvent Baseline & Moisture Validation (The Self-Validation Step)

  • Action: Add anhydrous solvent (e.g., Toluene) and the isocyanate starting material. Monitor the NCO asymmetric stretch at ~2270 cm⁻¹ for 15 minutes before adding the alcohol.

  • Causality: If the system is truly anhydrous, the NCO peak area will remain perfectly flat. If the peak area decreases by >1% during this hold, trace moisture is present. The protocol dictates you must abort, dry the solvent, and restart to prevent urea formation.

Step 3: Nucleophile Addition and Kinetic Tracking

  • Action: Inject the alcohol and monitor the simultaneous decay of the 2270 cm⁻¹ (NCO) peak and the growth of the 1700-1730 cm⁻¹ (C=O carbamate) peak.

  • Causality: Tracking both the consumption of the electrophile and the formation of the product ensures mass balance. If NCO decays faster than C=O grows, a side reaction (e.g., allophanate formation) is occurring.

Part 2: Offline Chromatographic Analysis (LC-MS/MS)

While FTIR provides kinetic data, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required for trace-level quantification, impurity profiling, and final product validation. Because carbamates are thermally labile, Gas Chromatography (GC) often leads to degradation, making LC the preferred separation technique[2].

Frequently Asked Questions & Troubleshooting

Q: My aliphatic carbamates show extremely poor ionization in LC-MS (ESI+ mode). How can I improve the limit of detection? A: Aliphatic carbamates lack the highly basic amine lone pair (which is delocalized into the carbonyl group), making them difficult to protonate via standard [M+H]⁺ pathways. Causality & Fix: Instead of forcing protonation with strong acids, leverage adduct formation. Modify your mobile phase to include 10 mM ammonium acetate. This drives the formation of stable ammonium adducts [M+NH₄]⁺, which ionize efficiently in ESI+ and provide a robust, predictable signal for quantification[2].

Q: I am seeing a massive peak eluting at the void volume, and my carbamate peaks are severely suppressed. What is happening? A: This is matrix-induced ion suppression, likely caused by unreacted highly polar starting materials or inorganic salts from the reaction buffer eluting early and monopolizing the ESI droplet surface charge. The carbamates are competing for charge and losing. Causality & Fix: Implement a self-validating internal standard (e.g., a deuterated carbamate like Carbofuran-D3)[3]. If the internal standard peak area drops relative to a neat standard, suppression is confirmed. Adjust your gradient to start at a lower organic percentage (e.g., 5% B) to retain the carbamates longer, allowing the salts to wash out before the analytes elute.

LCMS_Troubleshooting Start Poor Carbamate Signal in LC-MS (ESI+) CheckUV Check UV Absorbance (Is it eluting?) Start->CheckUV NoUV No UV Peak (Retention Issue) CheckUV->NoUV No YesUV UV Peak Present (Ionization Issue) CheckUV->YesUV Yes Action1 Use C8/C18 Column Adjust Gradient NoUV->Action1 Action2 Add 10mM NH₄OAc Form [M+NH₄]⁺ Adduct YesUV->Action2

Fig 2. Decision tree for troubleshooting poor carbamate signals in LC-MS ESI+ analysis.

Protocol 2: Self-Validating LC-MS/MS Method for Carbamate Quantification

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (adjusted to pH 5.0 with acetic acid). Mobile Phase B: Acetonitrile.

  • Causality: Carbamates are prone to thermal degradation and poor protonation. Ammonium acetate buffers the pH and promotes the formation of stable [M+NH₄]⁺ adducts, dramatically increasing the signal-to-noise ratio in ESI+ mode[2].

Step 2: Internal Standard Spiking (The Self-Validation Step)

  • Action: Spike all samples and calibration standards with 50 ppb of Carbofuran-D3 prior to extraction or dilution[3].

  • Causality: This acts as a self-validating control for matrix effects. If the absolute peak area of Carbofuran-D3 in a sample deviates by >15% from the neat standard, ion suppression is occurring, invalidating the raw external calibration. The data must then be corrected using the internal standard ratio.

Step 3: Chromatographic Separation

  • Action: Use a C8 or C18 reversed-phase column (e.g., 2.1 × 150 mm, 3.5 μm) at 40 °C with a shallow gradient (e.g., 5% B to 95% B over 40 minutes)[2].

  • Causality: Carbamates are polar and elute early. A shallow initial gradient ensures they are retained past the void volume, separating them from non-retained salts that cause ion suppression.

Part 3: Quantitative Data Reference

To facilitate rapid method development, the following table summarizes validated Multiple Reaction Monitoring (MRM) transitions for common carbamates using an ESI+ LC-MS/MS system[4],[3].

Table 1: Validated LC-MS/MS MRM Parameters for Common Carbamates

AnalytePrecursor Ion (m/z)Product Ion (m/z)Adduct TypeOptimal Collision Energy (V)
Carbofuran 222.1165.1[M+H]⁺15
Aldicarb 208.1116.1[M+NH₄]⁺10
Methomyl 163.188.0[M+H]⁺12
Oxamyl 237.172.1[M+NH₄]⁺14
Carbofuran-D3 (IS) 225.1168.1[M+H]⁺15

(Note: Collision energies are system-dependent and should be optimized dynamically using direct infusion prior to running the full chromatographic method).

References
  • Isocyanate-Free Route to Caprolactam-Blocked Oligomeric Isocyanates via Carbonylbiscaprolactam- (CBC-) Mediated End Group Conversion | Macromolecules - ACS Publications. 1

  • A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas | Analytical Chemistry - ACS Publications. 2

  • ReactIR Flow Cell: A New Analytical Tool for Continuous Flow Chemical Processing | Baxendale Group.

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System | PMC. 4

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045 | Shimadzu. 3

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester with other terminal alkynes

An In-Depth Guide to the Reactivity of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester in Comparison to Other Terminal Alkynes Introduction: The Central Role of Terminal Alkynes in Modern Synthesis Terminal alkynes...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reactivity of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester in Comparison to Other Terminal Alkynes

Introduction: The Central Role of Terminal Alkynes in Modern Synthesis

Terminal alkynes are foundational building blocks in contemporary organic chemistry, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their utility is most prominently showcased in three cornerstone reactions: the Sonogashira cross-coupling, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry"), and the Glaser-Hay oxidative homocoupling. These transformations are indispensable in fields ranging from medicinal chemistry and drug development to materials science, enabling the construction of complex molecular architectures.

The reactivity of a terminal alkyne is not an intrinsic constant; it is profoundly influenced by the electronic and steric nature of its substituents. These factors dictate the rate and efficiency of metal-acetylide formation, the susceptibility of the alkyne to nucleophilic or electrophilic attack, and the propensity for side reactions. This guide provides a detailed comparative analysis of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester , a functionalized aromatic alkyne, against a panel of structurally diverse terminal alkynes. By examining its performance in key coupling reactions, we aim to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively incorporate this and similar reagents into their synthetic workflows.

Theoretical Framework: Understanding Substituent Effects on Alkyne Reactivity

The reactivity of a terminal alkyne in transition-metal-catalyzed reactions is primarily governed by the acidity of its terminal proton (pKa) and the electron density of the C≡C triple bond. The substituent attached to the alkyne modulates these properties.

  • Electron-Withdrawing Groups (EWGs): Substituents like formyl (-CHO) or nitro (-NO2) decrease the electron density of the triple bond and increase the acidity of the terminal proton. This facilitates the deprotonation step required to form the crucial metal-acetylide intermediate in many coupling reactions.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3) or alkyl chains increase the electron density of the triple bond and decrease the acidity of the terminal proton, potentially slowing down the initial activation step.

  • The Hammett Equation: This principle provides a quantitative way to correlate reaction rates with substituent electronic effects for reactions of benzene derivatives. The reaction constant, ρ (rho), indicates the sensitivity of a reaction to these effects. A positive ρ value signifies that the reaction is accelerated by EWGs, while a negative ρ value indicates acceleration by EDGs.[1]

The subject of this guide, (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester , possesses a benzyl carbamate moiety. The benzylic methylene (-CH2-) group partially insulates the phenyl ring's π-system from the carbamate's electronic influence. Consequently, the substituent effect is primarily weak induction, rendering the molecule's electronic profile relatively neutral, comparable to toluene. This positions it as an excellent benchmark for comparison against alkynes bearing strong EWGs or EDGs.

Comparative Reactivity in Key Coupling Reactions

To provide a clear performance benchmark, we compare our title compound with four other representative terminal alkynes across three fundamental reactions. The chosen alkynes are:

  • Phenylacetylene: The archetypal aromatic alkyne.

  • 4-Ethynylanisole: An aromatic alkyne with a strong electron-donating group (EDG).

  • 4-Ethynylbenzaldehyde: An aromatic alkyne with a strong electron-withdrawing group (EWG).

  • 1-Octyne: A standard aliphatic alkyne.

Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for forming sp²-sp carbon-carbon bonds by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) cocatalyst.[2][3] The reaction's efficiency is often dependent on the rate of copper acetylide formation and the subsequent transmetalation to the palladium center.

Causality Behind Experimental Choices: The choice of a mild base like triethylamine is critical; it facilitates the deprotonation of the alkyne to form the copper acetylide without causing premature catalyst degradation. The palladium/copper co-catalyst system is a classic pairing where palladium drives the primary cross-coupling cycle and copper activates the alkyne.[3]

Table 1: Comparative Yields in a Model Sonogashira Reaction with Iodobenzene

Alkyne SubstrateSubstituent TypeTypical Yield (%)Reaction Time (h)Notes
(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester Neutral/Weakly Inductive ~90-95% 2-4 Reliable and high-yielding, minimal homocoupling.
PhenylacetyleneNeutral (Aromatic)~92%2-4Baseline for aromatic alkynes.
4-EthynylanisoleStrong EDG~85-90%4-6Slower formation of copper acetylide can reduce overall rate.
4-EthynylbenzaldehydeStrong EWG~95%1-3Increased acidity of the alkyne proton accelerates acetylide formation.
1-OctyneAliphatic~88%3-5Generally good reactivity, though sometimes more prone to homocoupling.

Yields are representative estimates based on established chemical principles for a reaction with iodobenzene under standard Pd(PPh₃)₄/CuI/Et₃N conditions.

// Nodes for the Palladium Cycle Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nAr-Pd(II)-X(L₂)"]; Transmetal [label="Transmetalation\nAr-Pd(II)-C≡CR(L₂)"]; RedElim [label="Reductive Elimination"];

// Nodes for the Copper Cycle CuX [label="Cu(I)X", fillcolor="#34A853", fontcolor="#FFFFFF"]; CuAcetylide [label="Copper Acetylide\nCu-C≡CR"];

// Reactants and Products ArX [label="Ar-X", shape=plaintext]; Alkyne [label="R-C≡C-H", shape=plaintext]; Product [label="Ar-C≡C-R", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base", shape=plaintext]; BaseH [label="Base-H⁺X⁻", shape=plaintext];

// Palladium Cycle Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> Transmetal [label="Cu-C≡CR"]; Transmetal -> RedElim [label=" "]; RedElim -> Pd0 [label=" "]; RedElim -> Product [style=dashed];

// Copper Cycle Edges CuX -> CuAcetylide [label="R-C≡C-H, Base"]; CuAcetylide -> CuX [label="Pd cycle", style=dashed];

// Connections to reactants ArX -> OxAdd [style=invis]; Alkyne -> CuAcetylide [style=invis]; Base -> CuAcetylide [style=invis]; CuAcetylide -> BaseH [style=dashed, label=" "]; }

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole from an alkyne and an azide.[4] It is known for its high efficiency, mild reaction conditions, and tolerance of a wide array of functional groups. The reaction rate is sensitive to the ease of copper acetylide formation and the electronic nature of both the alkyne and the azide.[5]

Causality Behind Experimental Choices: The use of sodium ascorbate is a key innovation. It serves as a reducing agent to continuously regenerate the active Cu(I) catalyst from any Cu(II) species that forms via oxidation, ensuring catalytic turnover and preventing oxidative alkyne homocoupling.[5] A ligand like THPTA or TBTA accelerates the reaction and protects sensitive substrates (like biomolecules) from oxidative damage.[6][7]

Table 2: Comparative Data for CuAAC Reaction with Benzyl Azide

Alkyne SubstrateSubstituent TypeTypical Yield (%)Reaction Time (h)Notes
(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester Neutral/Weakly Inductive >95% 1-2 Excellent substrate, clean and rapid conversion.
PhenylacetyleneNeutral (Aromatic)>95%1-2Highly efficient reaction.
4-EthynylanisoleStrong EDG>95%1-3Generally robust, slight rate decrease possible.
4-EthynylbenzaldehydeStrong EWG>95%<1EWGs can accelerate the reaction by enhancing the electrophilicity of the alkyne for the azide addition step.
1-OctyneAliphatic>95%2-4Reliable but often slower than aromatic alkynes.

Yields are representative estimates for a reaction with benzyl azide under standard CuSO₄/Sodium Ascorbate conditions in a t-BuOH/H₂O mixture.

// Nodes CuI [label="Cu(I)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PiComplex [label="Cu(I)-Alkyne π-Complex"]; CuAcetylide [label="Copper(I) Acetylide"]; Metallacycle [label="Six-membered\nCopper Metallacycle"]; Triazolide [label="Copper Triazolide"]; Product [label="1,2,3-Triazole", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Reactants Alkyne [label="R-C≡C-H", shape=plaintext]; Azide [label="R'-N₃", shape=plaintext]; Proton [label="H⁺", shape=plaintext];

// Edges CuI -> PiComplex [label="R-C≡C-H"]; PiComplex -> CuAcetylide [label="-H⁺"]; CuAcetylide -> Metallacycle [label="R'-N₃"]; Metallacycle -> Triazolide [label="Ring Contraction"]; Triazolide -> CuI [label="H⁺"]; Triazolide -> Product [style=dashed];

// Connections Alkyne -> PiComplex [style=invis]; Azide -> Metallacycle [style=invis]; Proton -> Triazolide [style=invis]; }

Caption: Mechanistic pathway of the CuAAC (Click) reaction.

Glaser-Hay Oxidative Homocoupling

The Glaser-Hay coupling is the copper-catalyzed oxidative homocoupling of terminal alkynes to produce symmetric 1,3-diynes.[8][9] While a valuable reaction in its own right for materials science, it is often an undesirable side reaction in Sonogashira couplings. The propensity of an alkyne to undergo homocoupling can be a measure of its reactivity toward copper acetylide formation and subsequent oxidation.

Causality Behind Experimental Choices: The Hay modification of the Glaser coupling utilizes a soluble CuCl-TMEDA (tetramethylethylenediamine) complex in a solvent like acetone.[10] TMEDA acts as a ligand that both solubilizes the copper salt and modulates its reactivity. The reaction is typically run open to the air, which provides the necessary oxidant (O₂) to regenerate the active catalyst.[9]

Table 3: Propensity for Glaser-Hay Homocoupling

Alkyne SubstrateSubstituent TypeHomocoupling PropensityNotes
(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester Neutral/Weakly Inductive Moderate Forms diynes cleanly under dedicated Glaser-Hay conditions.
PhenylacetyleneNeutral (Aromatic)Moderate-HighReadily undergoes homocoupling.
4-EthynylanisoleStrong EDGHighElectron-rich alkynes are often more susceptible to oxidative coupling.
4-EthynylbenzaldehydeStrong EWGLowLess prone to homocoupling, favoring cross-coupling pathways.
1-OctyneAliphaticModerateCan homocouple, but often requires more forcing conditions than aromatic counterparts.

// Nodes CuI [label="Cu(I)L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; CuAcetylide [label="Cu(I)-C≡CR"]; Dimer [label="[Cu(I)-C≡CR]₂ Dimer"]; Oxidation [label="Oxidation\n(to Cu(II))"]; RedElim [label="Reductive Elimination"]; Product [label="R-C≡C-C≡C-R", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cu0 [label="Cu(0)"]; Reoxidation [label="Re-oxidation"];

// Reactants Alkyne [label="2 R-C≡C-H", shape=plaintext]; Base [label="Base", shape=plaintext]; Oxidant [label="O₂", shape=plaintext];

// Edges CuI -> CuAcetylide [label="R-C≡C-H, Base"]; CuAcetylide -> Dimer; Dimer -> Oxidation; Oxidation -> RedElim; RedElim -> Cu0; RedElim -> Product [style=dashed]; Cu0 -> CuI [label="O₂"];

// Connections Alkyne -> CuAcetylide [style=invis]; Oxidant -> Cu0 [style=invis]; }

Caption: Mechanism of the Glaser-Hay oxidative homocoupling.

Detailed Experimental Protocols

The following protocols are self-validating systems designed for reproducibility. Monitoring by Thin-Layer Chromatography (TLC) is essential for determining reaction completion.

Protocol 1: General Procedure for Sonogashira Cross-Coupling

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Charge flask with aryl halide, Pd catalyst, CuI, and stir bar. p2 2. Seal, evacuate, and backfill with N₂/Ar (3x). p1->p2 p3 3. Add anhydrous solvent and amine base via syringe. p2->p3 r1 4. Add terminal alkyne (neat or as solution). p3->r1 r2 5. Heat to desired temp (e.g., RT to 80 °C). r1->r2 r3 6. Monitor by TLC until starting material is consumed. r2->r3 w1 7. Cool, dilute with ether/ EtOAc, filter through Celite. r3->w1 w2 8. Wash filtrate with aq. NH₄Cl then brine. w1->w2 w3 9. Dry (Na₂SO₄), concentrate, and purify by chromatography. w2->w3

Caption: General experimental workflow for Sonogashira coupling.

  • Catalyst and Reagent Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times. This step is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent and Base Addition: Add anhydrous triethylamine (3.0 mmol, 3.0 equiv) and anhydrous solvent (e.g., THF or DMF, 5 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (e.g., (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester, 1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat as required (typically 50-80 °C for less reactive halides).

  • Monitoring: Follow the reaction's progress by TLC until the aryl halide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for CuAAC (Click) Reaction
  • Reagent Solution Preparation: In a vial, dissolve the terminal alkyne (1.0 mmol, 1.0 equiv) and the azide (1.0 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.2 mmol, 0.2 equiv from a 1M stock), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.05 mmol, 0.05 equiv from a 0.5M stock).[5] A color change is typically observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting triazole is often pure enough for subsequent use, but can be further purified by column chromatography or recrystallization if necessary.

Conclusion and Outlook

This comparative analysis demonstrates that (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester is a highly effective and reliable substrate in the most common and critical terminal alkyne coupling reactions.

  • Reactivity Profile: Its electronically neutral character places it in a "sweet spot" of reactivity. It is acidic enough to readily form copper acetylides for efficient Sonogashira and CuAAC reactions but is not so electron-rich as to be excessively prone to oxidative homocoupling, a common issue with substrates bearing strong EDGs.

  • Performance in Sonogashira Coupling: It performs exceptionally well, providing high yields and predictable reactivity, on par with the benchmark phenylacetylene and superior in rate to electron-rich analogues.

  • Performance in CuAAC: It is an outstanding substrate for click chemistry, reacting rapidly and cleanly to give near-quantitative yields of the desired triazole product.

  • Synthetic Utility: The presence of the benzyl carbamate functionality offers a valuable synthetic handle. The carbamate is stable to the neutral or mildly basic conditions of these coupling reactions but can be cleaved under specific conditions to reveal a secondary amine, allowing for further molecular elaboration.

For researchers and drug development professionals, (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester represents a robust and versatile building block. Its predictable, high-yielding performance across the most important alkyne-based synthetic methodologies makes it a valuable tool for constructing complex molecular targets with high fidelity.

References

  • Wimmer, M., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Sarkar, A., et al. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from Organic Chemistry Portal. [Link]

  • Vankova, P., et al. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science. [Link]

  • Mori, A., et al. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]

Sources

Comparative

Spectroscopic validation of the structure of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester

As a Senior Application Scientist, I frequently encounter synthetic intermediates that present deceptive spectroscopic profiles. (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester (CAS: 880160-62-3) is a prime example.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic intermediates that present deceptive spectroscopic profiles. (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester (CAS: 880160-62-3) is a prime example. While its structure—a terminal alkyne appended to a benzyl carbamate core—appears straightforward, its validation is notoriously complicated by the partial double-bond character of the carbamate C–N bond. The resonance between the nitrogen lone pair and the carbonyl oxygen restricts bond rotation, generating syn and anti rotamers at ambient temperatures[1].

Novice researchers often misinterpret the resulting peak duplication in standard 1D NMR spectra as chemical impurities or structural isomers. To establish absolute structural certainty, relying on standard 1D NMR and low-resolution mass spectrometry is insufficient. This guide objectively compares the standard analytical approach against a comprehensive Multi-Modal Spectroscopic Validation Protocol , detailing the causality behind each experimental choice and providing self-validating workflows.

Part 1: Performance Comparison — Standard vs. Multi-Modal Workflows

The standard approach to structural validation often relies on ambient-temperature 1D NMR and nominal mass spectrometry. For carbamates, this alternative fails to provide unambiguous proof of structure. The Multi-Modal Protocol overcomes these barriers by applying thermal energy to resolve NMR ambiguity and utilizing orthogonal techniques (FT-IR and HRMS) to validate specific functional groups.

Analytical FeatureAlternative: Standard Protocol (1D NMR + LC-MS)Product: Multi-Modal Protocol (VT-NMR + 2D NMR + FT-IR + HRMS)
Rotamer Resolution Fails: Shows ambiguous peak duplication for N-CH₃ and benzylic CH₂ protons.Succeeds: VT-NMR achieves thermodynamic coalescence, yielding sharp, single peaks[2].
Alkyne Confirmation Inferred: Relies on weak ¹³C signals or missing aromatic protons.Definitive: FT-IR explicitly confirms the sp C-H and C≡C stretches[3].
Connectivity Assumed: Based purely on 1D chemical shift predictions.Proven: HSQC and HMBC map exact 1-bond and long-range carbon-proton networks.
Mass Accuracy Low: Nominal mass (± 0.5 Da) is prone to false positives.High: Exact mass (± 5 ppm) definitively confirms the C₁₂H₁₃NO₂ elemental composition.
Part 2: Expected Spectroscopic Data

The following table summarizes the quantitative data generated by the Multi-Modal Protocol, providing a reference standard for validating this specific molecule.

Analytical MethodDiagnostic Signal / FeatureExpected ValueStructural Assignment
¹H NMR (350 K, DMSO-d₆) Singlet, 1H~3.10 ppmTerminal Alkyne (C≡C-H)
¹H NMR (350 K, DMSO-d₆) Singlet, 2H~4.40 ppmBenzylic CH₂
¹H NMR (350 K, DMSO-d₆) Singlet, 3H~2.85 ppmN-CH₃
¹H NMR (350 K, DMSO-d₆) Singlet, 3H~3.65 ppmO-CH₃
FT-IR (ATR) Sharp, strong band~3300 cm⁻¹sp C-H stretch (Terminal Alkyne)[4]
FT-IR (ATR) Weak, sharp band~2100 cm⁻¹C≡C stretch (Alkyne)[4]
HRMS (ESI-TOF) [M+H]⁺ Ion204.1019 m/zExact Mass (Calculated for C₁₂H₁₄NO₂⁺)
Part 3: Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as closed, self-validating systems. Every step has a distinct causal purpose aimed at eliminating false positives.

Protocol A: Variable Temperature (VT) NMR for Rotamer Resolution

Causality: Heating the sample provides the thermal energy required to overcome the C-N rotational barrier, averaging the syn and anti environments on the NMR timescale[1].

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Note: DMSO is selected over CDCl₃ due to its higher boiling point, allowing safe heating to 360 K without solvent evaporation.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Document the rotameric peak duplication (specifically observing the N-CH₃ and benzylic CH₂ signals).

  • Incremental Heating: Increase the probe temperature in 10 K increments up to 350 K. Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Coalescence Observation: Identify the coalescence temperature (T_c) where the duplicated singlets merge into a single broad peak, and subsequently sharpen into definitive singlets[2].

  • System Self-Validation (Return to Ambient): Cool the sample back to 298 K and re-acquire the ¹H spectrum. Validation Check: If the rotameric peak duplication returns exactly as it appeared in Step 2, it proves the spectral changes were driven by reversible thermodynamic coalescence, ruling out irreversible thermal degradation.

Protocol B: FT-IR (ATR) for Orthogonal Alkyne Verification

Causality: Terminal alkynes can occasionally be masked in NMR if they overlap with solvent or impurity peaks. FT-IR provides an orthogonal, vibration-based confirmation of the alkyne group[3].

  • System Self-Validation (Background Subtraction): Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (air) immediately prior to sample analysis. Validation Check: This ensures that atmospheric water (which can mask the 3300 cm⁻¹ alkyne stretch) and CO₂ are mathematically subtracted from the final data.

  • Sample Application: Place 1–2 mg of the neat compound directly onto the ATR crystal. Apply the pressure anvil to ensure intimate optical contact.

  • Acquisition & Processing: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans. Apply baseline correction and identify the diagnostic terminal alkyne bands at ~3300 cm⁻¹ and ~2100 cm⁻¹[4].

Part 4: Validation Workflow Visualization

The following diagram illustrates the logical flow of the Multi-Modal Protocol, highlighting how thermal energy and orthogonal techniques resolve the ambiguities of standard workflows.

ValidationWorkflow cluster_NMR NMR Analysis Pathway cluster_Ortho Orthogonal Validation Start Compound: C12H13NO2 (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester NMR1D Alternative: 1D NMR (298 K) Result: Ambiguous Rotamer Splitting Start->NMR1D FTIR FT-IR Spectroscopy Alkyne (3300, 2100 cm⁻¹) Start->FTIR HRMS HRMS (ESI-TOF) Exact Mass [M+H]+ Start->HRMS VTNMR Product: VT-NMR (350 K) Result: Rotamer Coalescence NMR1D->VTNMR Apply Thermal Energy (Overcome Rotational Barrier) NMR2D 2D NMR (HSQC/HMBC) Result: Exact Connectivity VTNMR->NMR2D Valid Validated Structure NMR2D->Valid FTIR->Valid HRMS->Valid

Workflow comparing standard 1D NMR against the multi-modal VT-NMR and orthogonal validation protocol.
References
  • Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. The Journal of Organic Chemistry (ACS).[Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • Rotational Motion in Bispidines: A Conformational Study. PMC (NIH).[Link]

  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry. Maricopa Open Digital Press.[Link]

Sources

Validation

Alternative Synthetic Routes to (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester: A Comparative Guide

(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester (CAS: 880160-62-3) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. Featuring a terminal alkyne primed for CuAAC "clic...

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Author: BenchChem Technical Support Team. Date: March 2026

(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester (CAS: 880160-62-3) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. Featuring a terminal alkyne primed for CuAAC "click" chemistry or Sonogashira couplings, alongside a stable methyl carbamate moiety, it is a critical intermediate in the synthesis of PARP inhibitors, macrocyclic Histone Deacetylase (HDAC) inhibitors, and complex antibody-drug conjugate (ADC) linkers[1].

As a Senior Application Scientist, I frequently evaluate synthetic pathways not just for theoretical yield, but for scalability, atom economy, and regulatory compliance (e.g., ICH Q3D heavy metal limits). This guide objectively compares three distinct synthetic routes to this molecule, providing the mechanistic rationale and self-validating protocols necessary for successful execution in a development laboratory.

Mechanistic Pathways & Synthetic Strategy

The synthesis of this target generally hinges on the timing of two key transformations: the installation of the terminal alkyne and the construction of the N-methyl carbamate. The diagram below illustrates three divergent strategies:

SyntheticRoutes Target (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester (CAS: 880160-62-3) A1 4-Bromobenzaldehyde A2 Methyl 4-bromobenzyl (methyl)carbamate A1->A2 1. MeNH2, NaBH4 2. ClCOOMe A3 TMS-Protected Alkyne Intermediate A2->A3 TMS-Acetylene Pd(PPh3)2Cl2, CuI A3->Target K2CO3, MeOH B1 4-Ethynylbenzyl alcohol B2 4-Ethynylbenzyl methanesulfonate B1->B2 MsCl, Et3N BC_Common 1-(4-Ethynylphenyl)- N-methylmethanamine B2->BC_Common MeNH2 (THF) C1 4-Ethynylbenzaldehyde C1->BC_Common MeNH2, NaBH(OAc)3 BC_Common->Target ClCOOMe, Et3N

Caption: Retrosynthetic and forward synthetic pathways for (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester.

Comparative Analysis of Synthetic Routes

Route A: The Sonogashira Cross-Coupling Approach (Standard)

This classical route begins with highly economical 4-bromobenzaldehyde. Reductive amination and subsequent carbamylation yield2[2]. The alkyne is introduced late-stage via a palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by basic desilylation.

  • Causality & Experience: While starting materials are cheap, the late-stage use of palladium and copper is a significant liability for API synthesis. Heavy metal purging requires functionalized silica scavengers (e.g., SiliaMetS® Thiol), driving up the Process Mass Intensity (PMI) and overall cost. Furthermore, Glaser coupling byproducts (diyne dimers) often complicate purification.

Route B: The Direct Alkylation Approach

This route utilizes 4-ethynylbenzyl alcohol, converting it to the highly reactive3[3]. Nucleophilic substitution with methylamine yields the secondary amine, which is then carbamylated.

  • Causality & Experience: Mesylation is chosen over halogenation (e.g., using PBr₃) because the mildly basic conditions prevent acid-catalyzed alkyne degradation. However, reacting the mesylate with methylamine requires a massive stoichiometric excess of the amine to statistically favor the secondary amine and suppress over-alkylation into the tertiary amine byproduct.

Route C: The Aldehyde Homologation / Reductive Amination Approach

The most convergent route starts directly from 4-ethynylbenzaldehyde. A 4[4] with methylamine forms the secondary amine, which is trapped in situ or in a subsequent step with methyl chloroformate.

  • Causality & Experience: This route is highly atom-economical and avoids transition metals entirely. The critical choice here is the reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is mandatory. Its attenuated hydride-donating ability ensures chemoselective reduction of the transient iminium ion while leaving the unreacted aldehyde intact, preventing the formation of 4-ethynylbenzyl alcohol.

Quantitative Data Comparison

Performance MetricRoute A (Sonogashira)Route B (Mesylate Alkylation)Route C (Reductive Amination)
Overall Yield 45 - 55%60 - 70%75 - 85%
Step Count 432
Transition Metals Palladium, CopperNoneNone
Major Impurity Risk Glaser coupling dimer, Heavy metalsTertiary amine over-alkylationAldehyde reduction (alcohol)
Scalability Moderate (Requires metal scavenging)Good (Requires cryogenic control)Excellent (Highly convergent)

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the chemist can verify the success of the reaction at critical junctures before proceeding.

Protocol 1: One-Pot Reductive Amination and Carbamylation (Route C)

This is the recommended route for generating high-purity material at scale.

  • Imine Formation: To a solution of 4-ethynylbenzaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M), add a solution of methylamine (2.0 equiv, 2M in THF). Stir at room temperature for 2 hours.

    • Validation Checkpoint: Analyze via TLC (Hexane/EtOAc 4:1). The UV-active aldehyde spot (Rf ~0.6, stains orange with 2,4-DNP) should disappear, replaced by a highly polar imine/amine intermediate.

  • Chemoselective Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint: Quench a 0.1 mL aliquot in 1M NaOH, extract with EtOAc, and spot on TLC. The resulting secondary amine will remain near the baseline and stain intensely pink/purple with Ninhydrin.

  • Carbamylation: Cool the reaction back to 0 °C. Add triethylamine (2.5 equiv) followed by the dropwise addition of methyl chloroformate (1.2 equiv). Stir for 1 hour.

  • Workup & Isolation: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc 8:2) to yield the target compound as a pale yellow oil.

    • Validation Checkpoint: The final product is UV-active, has an Rf of ~0.4 (Hexane/EtOAc 3:1), and will not stain with Ninhydrin (confirming the consumption of the free amine).

Protocol 2: Preparation of 4-Ethynylbenzyl methanesulfonate (Route B Intermediate)

If 4-ethynylbenzaldehyde is unavailable, this intermediate protocol reliably activates the corresponding alcohol.

  • Activation: Dissolve 4-ethynylbenzyl alcohol (1.0 equiv) in anhydrous DCM (0.3 M). Add triethylamine (1.5 equiv) and cool the flask to -10 °C using an ice/salt bath.

  • Mesylation: Add methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise over 15 minutes to control the exothermic reaction. Stir for 30 minutes at 0 °C.

    • Causality Note: Strict temperature control is required. Allowing the reaction to warm prematurely leads to the displacement of the mesylate by chloride ions, forming the benzyl chloride byproduct.

  • Workup: Dilute with cold DCM and wash immediately with ice-cold water, followed by cold 0.5 M HCl, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure at <25 °C.

    • Validation Checkpoint: The mesylate is unstable and should be used immediately. Purity is validated via ¹H NMR: look for the distinct, sharp singlet of the mesyl methyl group at ~2.90 ppm, and the shift of the benzylic protons from ~4.6 ppm (alcohol) to ~5.2 ppm (mesylate).

References

  • NextSDS Chemical Database . "(4-ethynyl-benzyl) methyl carbamic acid methyl ester — Chemical Substance Information."[Link]

  • Journal of Medicinal Chemistry (ACS) . "Non-Peptide Macrocyclic Histone Deacetylase Inhibitors Derived from Tricyclic Ketolide Skeleton."[Link]

  • Journal of Medicinal Chemistry (ACS) . "Discovery of Novel Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple Sclerosis."[Link]

  • Keio University (Supporting Information) . "Smooth Isoindolinone Formation from Isopropyl Carbamates via Bischler-Napieralski-type Cyclization."[Link]

Sources

Comparative

Benchmarking Catalytic Systems for Phosgene-Free Carbamate Synthesis: A Technical Guide

Introduction: The Paradigm Shift in Carbamate Synthesis Carbamates are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced polymer materials[1]. Historically, the industrial synthesis of carbamat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm Shift in Carbamate Synthesis

Carbamates are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced polymer materials[1]. Historically, the industrial synthesis of carbamates has relied on phosgene or its highly toxic derivatives[2]. However, modern green chemistry mandates a shift toward the direct oxidative coupling of amines, carbon dioxide (CO₂), and alkylating agents[1][3].

The fundamental bottleneck in this phosgene-free route is the thermodynamic stability and kinetic inertness of CO₂. To overcome this activation barrier, highly efficient catalytic systems are required. This guide benchmarks current catalytic architectures—ranging from homogeneous organocatalysts to transition-metal complexes—analyzing their mechanistic efficiencies, operational parameters, and scalability to help you select the optimal system for your synthetic workflows.

Mechanistic Causality in CO₂ Fixation

Before benchmarking specific catalysts, it is critical to understand the causality of CO₂ activation. The general mechanism for three-component carbamate synthesis involves:

  • Nucleophilic Attack: The amine attacks the electrophilic carbon of CO₂ to form a transient carbamate anion (or carbamic acid).

  • Catalytic Stabilization: A base or metal cation stabilizes this highly reactive intermediate, shifting the equilibrium forward[3][4].

  • Electrophilic Trapping: An alkyl halide, epoxide, or silicate ester traps the stabilized intermediate to yield the final, stable carbamate[4].

Mechanism Amine Amine (Nucleophile) Intermediate Carbamate Anion Intermediate Amine->Intermediate CO2 CO2 (Electrophile) CO2->Intermediate Catalyst Catalyst (Base/Metal) Catalyst->Intermediate Stabilizes Product Carbamate Product Intermediate->Product AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Product Traps

Catalytic activation of CO2 and amine to form a stabilized carbamate intermediate.

Benchmarking Catalytic Systems

System 1: Homogeneous Organocatalysts (e.g., DBU)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as both a potent Brønsted base and a nucleophilic catalyst. DBU readily deprotonates primary and secondary amines, facilitating rapid CO₂ insertion[3].

  • Causality & Application: DBU’s liquid nature and high basicity prevent the precipitation of insoluble carbamate salts. This ensures a strictly homogeneous mixture, making DBU the premier choice for continuous flow reactors. Recent flow methodologies utilizing DBU have reduced reaction times from several hours to just 50 minutes[3].

System 2: Alkali Metal Salts (e.g., K₂CO₃)

Potassium carbonate represents an inexpensive, non-toxic, and highly accessible heterogeneous catalytic system. It is highly effective when paired with silicate esters (e.g., TMOS) under elevated CO₂ pressures (5 MPa) and temperatures (150 °C)[4].

  • Causality & Application: K₂CO₃ facilitates anion-assisted deprotonation of the amine, while the potassium ion acts as a mild Lewis acid to stabilize the carbamate anion. Notably, K₂CO₃ uniquely favors the activation of less nucleophilic aromatic amines (anilines) over aliphatic amines, filling a critical gap left by traditional organic bases[4].

System 3: Transition Metal Complexes & Deep Eutectic Solvents

Zinc-based Deep Eutectic Solvents (DES), such as choline chloride:zinc(II) chloride ([ChCl][ZnCl₂]₂), and transition metal complexes like Pd(PPh₃)₄ or Ni-phenanthroline, offer robust, specialized activation[1][3][5].

  • Causality & Application: The Lewis acidic Zn(II) or Ni(II) centers coordinate directly with the oxygen atoms of CO₂, heavily polarizing the C=O bond. This increases the electrophilicity of the carbon center, lowering the activation energy for amine nucleophilic attack and allowing reactions to proceed at atmospheric pressure or drive complex dehydrative couplings[1][3].

Comparative Performance Data

To facilitate objective catalyst selection, the following table summarizes the operational parameters and performance metrics of the benchmarked systems:

Catalytic SystemReaction ConditionsYield RangeSubstrate PreferenceRecyclabilityKey Advantage
DBU (Continuous Flow) [3]1–5 MPa CO₂, 50 min, 100 °C45–92%Aliphatic & Primary AminesLow (Homogeneous)Rapid kinetics, highly scalable flow
K₂CO₃ / Silicate Esters [4]5 MPa CO₂, 24 h, 150 °CUp to 97%Aromatic Amines (Anilines)Low (but inexpensive)Activates sterically hindered/inert anilines
[ChCl][ZnCl₂]₂ DES [3]1 atm CO₂, 12–24 h, RT80–95%Broad (Aliphatic/Aromatic)High (Up to 5 cycles)Mild conditions, green solvent
Ni(OAc)₂ / Phenanthroline [1]High pressure CO₂, 120 °C70–90%Alcohols + AminesModerateEnables direct dehydrative coupling

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies incorporate built-in analytical validation steps.

Protocol A: DBU-Mediated Continuous Flow Synthesis[3]

This protocol is optimized for high-throughput synthesis of aliphatic carbamates.

  • Reagent Preparation: Prepare a homogeneous solution of the primary amine (1.0 equiv), alkyl halide (1.2 equiv), and DBU (1.5 equiv) in anhydrous acetonitrile (0.5 M).

  • Flow Reactor Setup: Prime a stainless-steel tubular reactor (10 mL internal volume) with acetonitrile. Set the back-pressure regulator to 5 MPa.

  • CO₂ Introduction: Introduce liquid CO₂ using a mass flow controller, blending it with the reagent stream at a T-mixer. Set the reactor temperature to 100 °C.

  • Residence Time: Adjust the dual-pump flow rates to achieve a precise residence time of 50 minutes.

  • Validation Step (In-line ATR-FTIR): Continuously monitor the output stream. The disappearance of the amine N-H stretch (~3300 cm⁻¹) and the stabilization of the carbamate C=O stretch (~1700 cm⁻¹) validates that the system has reached a steady-state conversion.

  • Isolation: Depressurize the output stream, wash the organic layer with 1M HCl to remove the DBU, and concentrate in vacuo to isolate the product.

Workflow Prep 1. Reagent Prep Amine + R-X + DBU Mixer 2. T-Mixer Blend with CO2 Prep->Mixer Reactor 3. Flow Reactor 100°C, 5 MPa, 50 min Mixer->Reactor CO2 Injection Validate 4. In-line ATR-FTIR Monitor C=O stretch Reactor->Validate Collect 5. Downstream Depressurize & Wash Validate->Collect Steady State Reached

Step-by-step workflow for DBU-mediated continuous flow synthesis of carbamates.

Protocol B: K₂CO₃-Catalyzed Batch Synthesis for Aromatic Amines[4]

This protocol is optimized for less reactive anilines.

  • Reaction Assembly: In a high-pressure stainless-steel autoclave, add aniline (1.0 mmol), tetramethyl orthosilicate (TMOS, 2.0 mmol), K₂CO₃ (0.01 mmol, 1 mol%), and 3 mL of anhydrous acetonitrile.

  • Pressurization: Purge the reactor with CO₂ three times to displace atmospheric air, then pressurize to 5 MPa.

  • Heating: Heat the sealed reactor to 150 °C for 24 hours under continuous magnetic stirring.

  • Validation Step (HPLC): Cool the reactor to room temperature and safely vent the CO₂. Add a known quantity of toluene as an internal standard. Analyze a 50 µL aliquot via HPLC. The ratio of the product peak area to the toluene peak area validates the conversion yield against a pre-established calibration curve, ensuring the reaction succeeded before bulk purification.

  • Purification: Filter the mixture to remove the solid K₂CO₃ catalyst, evaporate the solvent, and purify via flash chromatography.

Conclusion

The selection of a catalytic system for carbamate synthesis must be dictated by the specific substrate profile and operational scale. DBU-mediated flow systems offer unmatched throughput and kinetic efficiency for aliphatic amines[3], whereas K₂CO₃ provides an elegant, cost-effective solution for recalcitrant aromatic amines[4]. Future process development should focus on bridging the gap between the mild conditions of DES systems[3] and the continuous scalability of organocatalysts, ultimately driving pharmaceutical manufacturing toward completely phosgene-free operations.

References

  • Continuous Synthesis of Carbamates from CO2 and Amines Source: ACS Omega URL
  • Alkali Metal Salt as Catalyst for Direct Synthesis of Carbamate from Carbon Dioxide Source: ACS Sustainable Chemistry & Engineering URL
  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: NIH / PMC URL
  • Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)
  • Synthetic methods of carbamate synthesis Source: ResearchGate URL

Sources

Safety & Regulatory Compliance

Safety

(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester As laboratory operations increasingly utilize highly functionalized organic intermediates, understanding the pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester

As laboratory operations increasingly utilize highly functionalized organic intermediates, understanding the precise physicochemical vulnerabilities of these compounds is critical for safe handling and disposal. (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester (CAS: 880160-62-3)[1] is a bifunctional molecule frequently utilized in advanced synthesis, including click chemistry and cross-coupling reactions.

This guide provides a comprehensive, causality-driven protocol for the safe disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel from severe reactive hazards.

Chemical Profiling & Hazard Causality

To design a self-validating disposal protocol, we must first deconstruct the molecule's reactive moieties. This compound presents a dual-hazard profile driven by its two primary functional groups:

A. The Terminal Alkyne (Ethynyl Group) - Reactivity Hazard The terminal alkyne features an sp-hybridized carbon, which holds its electrons closer to the nucleus, significantly increasing the acidity of the terminal proton (pKa ~25) compared to standard alkanes or alkenes[2]. While this acidity is synthetically useful, it presents a severe disposal hazard. If this compound is mixed with aqueous or organic waste streams containing heavy metal ions—specifically Copper (Cu⁺/Cu²⁺), Silver (Ag⁺), or Mercury (Hg²⁺)—it readily undergoes deprotonation to form metal acetylides [3]. Metal acetylides are highly shock-sensitive, friction-sensitive explosives that can detonate violently, especially when the waste solvent evaporates and the salts dry out[3].

B. The Carbamate Linkage - Toxicity & Regulatory Hazard Carbamates are biologically active compounds, historically regulated due to their potential to act as cholinesterase inhibitors. Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) strictly regulates carbamate waste, prohibiting land disposal without stringent prior treatment (typically high-temperature incineration) to minimize environmental and human health risks[4].

Quantitative Hazard Summary
Hazard ParameterDescription / ValueOperational Implication
Functional Groups Terminal Alkyne, Methyl CarbamateRequires strict segregation from metals; thermal destruction required.
Incompatible Materials Cu, Ag, Hg, Pd salts, Strong OxidizersCRITICAL: Do not mix with transition metal catalyst waste[3].
EPA Waste Category Regulated Carbamate Waste (K/U/P-list analogs)Subject to EPA Land Disposal Restrictions (LDR); must be incinerated[4].
Physical State Combustible OrganicStore in cool, dark, inert conditions prior to disposal to prevent auto-polymerization[3].

Waste Segregation & Decision Logic

The most common point of failure in laboratory safety is the improper commingling of incompatible waste streams. Because this compound is often used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira couplings, the risk of cross-contamination with heavy metals is exceptionally high.

G Start Waste Generation: (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester CheckMetal Does waste contain heavy metals? (Cu, Ag, Hg, etc.) Start->CheckMetal MetalYes STOP: High Explosion Risk (Metal Acetylide Formation) CheckMetal->MetalYes Yes MetalNo Safe for Standard Organic Collection CheckMetal->MetalNo No Quench Chemically quench metals or segregate strictly MetalYes->Quench Incinerate Route to High-Temp Incineration (EPA Carbamate Protocol) MetalNo->Incinerate

Workflow for segregating terminal alkyne waste to prevent explosive metal acetylide formation.

Step-by-Step Laboratory Disposal Protocol

To ensure a self-validating safety loop, follow these sequential steps when disposing of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester solutions or pure compound.

Step 1: Stream Verification & Segregation

  • Action: Verify the contents of the target waste carboy.

  • Causality: You must ensure the receiving container has never housed copper, silver, or mercury salts. Even trace amounts can precipitate explosive acetylides over time[3].

  • Validation: Use dedicated, heavily labeled carboys specifically marked: "Non-Metal Organic Waste ONLY - Contains Terminal Alkynes."

Step 2: Container Selection & Filling

  • Action: Use a high-density polyethylene (HDPE) or amber glass waste container. Fill only to 80% capacity.

  • Causality: Amber glass or opaque HDPE protects the ethynyl group from photo-induced oligomerization[3]. Leaving 20% headspace prevents over-pressurization if trace degradation releases gases.

Step 3: Labeling and RCRA Compliance

  • Action: Affix a hazardous waste tag immediately. List the full chemical name (no abbreviations). Check the boxes for "Toxic" (due to the carbamate) and "Flammable/Combustible."

  • Causality: Proper nomenclature ensures that downstream environmental health and safety (EHS) technicians route the waste to an incinerator rather than a solvent recovery still, which could concentrate dangerous acetylides.

Step 4: Storage Conditions Prior to Pickup

  • Action: Store the waste container in a designated Satellite Accumulation Area (SAA) under secondary containment. Keep away from heat sources and direct sunlight.

  • Causality: Terminal alkynes can degrade or polymerize oxidatively over time[3]. Cool, dark storage minimizes this kinetic pathway.

Final Destruction: The Incineration Pathway

Once the waste leaves the laboratory, it is subjected to EPA-mandated Best Demonstrated Available Technology (BDAT) for carbamates, which is high-temperature incineration[4].

Why incineration? Carbamates cannot be placed in landfills because they can leach and act as persistent organic pollutants. When subjected to temperatures exceeding 1000°C, the molecule's organic framework is completely oxidized. The nitrogen within the carbamate linkage is converted to nitrogen oxides (NOx), which are subsequently neutralized in an alkaline scrubber system to prevent atmospheric pollution.

Pathway Cmpd Carbamate & Alkyne Waste Stream Heat Heat Cmpd->Heat Gases Thermal Breakdown: CO2, H2O, NOx Heat->Gases Oxidation Scrubber Alkaline Scrubber (Neutralizes NOx) Gases->Scrubber Safe Safe Atmospheric Release Scrubber->Safe

High-temperature incineration and scrubbing pathway for carbamate-containing organic waste.

Emergency Spill Response

If a solution containing this compound is spilled:

  • Evacuate & Ventilate: Ensure the fume hood is on or the area is ventilated.

  • Absorb: Use an inert, non-metallic absorbent pad or diatomaceous earth. Do not use any absorbent that has been previously used for metal spills.

  • Collect: Sweep the absorbent using non-sparking tools (to avoid igniting volatile solvents or trace acetylides) and place it into a sealed, compatible container.

  • Decontaminate: Wash the spill area with a mild alkaline detergent to hydrolyze residual carbamate, followed by a water rinse.

References

  • NextSDS. "Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester - NextSDS" (Contains registry data for (4-ethynyl-benzyl) methyl carbamic acid methyl ester, CAS 880160-62-3). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "EPA Issues Rule on Carbamate Wastes." Available at:[Link]

  • OpenOChem. "Alkyne Acidity and Acetylide Anions." Available at: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals The core of our safety philosophy is the RAMP framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The core of our safety philosophy is the RAMP framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1][2] This guide will walk you through the practical application of these principles when working with (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester.

Hazard Recognition and Risk Assessment

  • Skin and Eye Irritation: Many organic compounds, including esters and carbamates, can cause irritation upon contact with skin and eyes.[3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][6]

  • Potential for More Severe Health Effects: Some carbamates are known to have more significant health impacts, including potential carcinogenicity.[3][7][8] For instance, urethane (ethyl carbamate) is classified as a probable carcinogen.[7] Given this, it is prudent to handle all novel carbamates with a high degree of caution.

Therefore, we must assume that (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester is a hazardous substance and minimize all potential routes of exposure.

Minimizing Risk: Your Personal Protective Equipment (PPE) Protocol

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate risks from chemical exposure.[9][10][11] The following is a detailed, step-by-step guide to the selection and use of appropriate PPE.

Core PPE Requirements

A foundational level of PPE is mandatory for any work in a laboratory where chemical hazards are present.[12] This includes:

  • Chemical Splash Goggles: Must meet ANSI Z87.1 standards and be worn at all times.[10][12][13] They provide essential protection against splashes.[12]

  • Flame-Resistant Laboratory Coat: A lab coat provides a removable barrier to protect your skin and clothing from minor spills and splashes.[10]

  • Long Pants and Closed-Toe Shoes: These are required to ensure no skin is exposed on the lower body and feet.[10][12]

Task-Specific PPE Selection

The level of PPE must be adapted to the specific task and the associated risks. The following table outlines recommended PPE for various operations involving (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and transferring solids Chemical-resistant gloves (e.g., Nitrile)Chemical splash gogglesFlame-resistant lab coatRecommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator for organic vapors and particulates is advised.
Preparing solutions Chemical-resistant gloves (e.g., Nitrile)Chemical splash goggles and a face shieldChemical-resistant apron over a flame-resistant lab coatTo be performed in a chemical fume hood.
Running reactions and workups Chemical-resistant gloves (e.g., Nitrile)Chemical splash gogglesFlame-resistant lab coatTo be performed in a chemical fume hood.
Cleaning glassware Chemical-resistant gloves (e.g., Nitrile)Chemical splash gogglesFlame-resistant lab coat-

Causality Behind PPE Choices:

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a standard choice for laboratory work.[7] Always inspect gloves for any signs of degradation or puncture before use.[14]

  • Eye and Face Protection: While safety glasses offer baseline protection, chemical splash goggles are essential for safeguarding against liquid splashes.[12] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing, such as when transferring larger volumes of liquids.[10][12]

  • Body Protection: A flame-resistant lab coat is the minimum requirement.[10] A chemical-resistant apron provides an additional layer of protection when handling larger quantities of liquids.

  • Respiratory Protection: Handling fine powders or volatile solutions outside of a certified chemical fume hood can lead to inhalation exposure. A fume hood is the primary engineering control to prevent this.[8]

Donning and Doffing PPE: A Step-by-Step Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G A 1. Lab Coat B 2. Goggles/Face Shield A->B Securely fastened C 3. Gloves B->C Ensure a good seal

Figure 1. The correct sequence for donning personal protective equipment.

Doffing (Taking Off) PPE Workflow

G A 1. Gloves B 2. Lab Coat A->B Avoid skin contact C 3. Goggles/Face Shield B->C Turn inside out D 4. Wash Hands C->D Handle by clean parts

Sources

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